Product packaging for 7-Methyltridecane-5,9-dione(Cat. No.:CAS No. 921212-71-7)

7-Methyltridecane-5,9-dione

Cat. No.: B15403207
CAS No.: 921212-71-7
M. Wt: 226.35 g/mol
InChI Key: XUCSNHSYMJAAMA-UHFFFAOYSA-N
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Description

7-Methyltridecane-5,9-dione is a synthetic aliphatic diketone of interest in advanced chemical research. While specific studies on this compound are not extensively documented in the available literature, its molecular structure suggests significant potential in several fields. The compound features two ketone groups at the 5 and 9 positions of a branched carbon chain, making it a valuable intermediate in organic synthesis. Researchers can utilize it in the development of complex macrocyclic compounds, ligands for metal coordination, and as a precursor for heterocycle synthesis. Furthermore, aliphatic structures with methyl branching, such as 3-methyltridecane, have been identified as constituents in botanical extracts studied for neuropharmacological activity . This highlights the broader relevance of similar hydrocarbon skeletons in scientific discovery. The specific placement of the dione functionalities in this compound makes it a candidate for studying structure-activity relationships and developing novel materials or specialty chemicals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B15403207 7-Methyltridecane-5,9-dione CAS No. 921212-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921212-71-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

7-methyltridecane-5,9-dione

InChI

InChI=1S/C14H26O2/c1-4-6-8-13(15)10-12(3)11-14(16)9-7-5-2/h12H,4-11H2,1-3H3

InChI Key

XUCSNHSYMJAAMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)CC(=O)CCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Hypothetical Structure Elucidation of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive, albeit hypothetical, approach to the structure elucidation of 7-methyltridecane-5,9-dione. Due to the absence of specific literature for this compound, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a viable synthetic route and predict the expected analytical data. This guide serves as a practical framework for the synthesis and characterization of novel long-chain aliphatic diketones.

Proposed Synthesis of this compound

A plausible synthetic route for the preparation of this compound is a multi-step process involving the formation of carbon-carbon bonds to assemble the tridecane backbone and subsequent introduction of the ketone functionalities. One potential approach is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Grignard Reaction to form 6-methylundecan-4-ol.

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromohexane in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent, hexylmagnesium bromide.

  • In a separate flask, dissolve 4-methylhept-1-en-3-one in anhydrous diethyl ether.

  • Cool the Grignard reagent to 0°C and slowly add the solution of 4-methylhept-1-en-3-one.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, 6-methylundecan-4-ol.

Step 2: Oxidation to 6-methylundecan-4-one.

  • Dissolve the crude 6-methylundecan-4-ol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) portion-wise at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, 6-methylundecan-4-one.

Step 3: Acylation to form this compound.

  • To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C, slowly add a solution of 6-methylundecan-4-one in THF to form the lithium enolate.

  • After stirring for 1 hour at -78°C, add propanoyl chloride.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Pathway 1-Bromohexane 1-Bromohexane Hexylmagnesium bromide Hexylmagnesium bromide 1-Bromohexane->Hexylmagnesium bromide Mg, Et2O Mg Mg Mg->Hexylmagnesium bromide 4-Methylhept-1-en-3-one 4-Methylhept-1-en-3-one 6-Methylundecan-4-ol 6-Methylundecan-4-ol 4-Methylhept-1-en-3-one->6-Methylundecan-4-ol 2. H3O+ PCC PCC 6-Methylundecan-4-one 6-Methylundecan-4-one PCC->6-Methylundecan-4-one LDA LDA This compound This compound LDA->this compound Propanoyl chloride Propanoyl chloride Propanoyl chloride->this compound Hexylmagnesium bromide->6-Methylundecan-4-ol 1. 6-Methylundecan-4-ol->6-Methylundecan-4-one PCC, CH2Cl2 6-Methylundecan-4-one->this compound 1. LDA, THF, -78C 2. Propanoyl chloride

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted quantitative data from key spectroscopic techniques that would be used to elucidate the structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.50t4H-CH₂-C(=O)-
~2.20m1H-CH(CH₃)-
~1.55m4H-C(=O)-CH₂-CH₂-
~1.25m8H-(CH₂)₄-
~0.90t6H-CH₂-CH₃
~0.85d3H-CH(CH₃)-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~210C=O
~45-CH₂-C(=O)-
~40-CH(CH₃)-
~35-C(=O)-CH₂-CH₂-
~31-(CH₂)₄-
~22-(CH₂)₄-
~19-CH(CH₃)-
~14-CH₂-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2955-2850StrongC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1465MediumC-H bend (methylene)
1375MediumC-H bend (methyl)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed Fragment
226[M]⁺
197[M - C₂H₅]⁺
169[M - C₄H₉]⁺
141[M - C₆H₁₃]⁺
113[CH₃CH₂C(=O)CH₂C(CH₃)]⁺
85[CH₃(CH₂)₃C(=O)]⁺
57[C₄H₉]⁺

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans. Use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification IR IR Purification->IR NMR NMR Purification->NMR MS MS Purification->MS Data_Interpretation Data_Interpretation IR->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Confirmed Structure_Confirmed Data_Interpretation->Structure_Confirmed

Caption: Logical workflow for the structure elucidation of this compound.

Disclaimer: This document is a hypothetical guide. The proposed synthetic route and predicted data are based on established chemical principles and may require optimization and validation through experimental work.

7-Methyltridecane-5,9-dione: A Technical Overview of its Potential Natural Occurrence and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for the Researcher

This document provides a comprehensive exploration into the natural occurrence, potential biological significance, and isolation of 7-Methyltridecane-5,9-dione. It is intended for researchers, scientists, and professionals in the field of drug development. Initial investigations reveal a significant scarcity of scientific literature directly pertaining to this compound. Consequently, this guide adopts a broader perspective, examining the characteristics of analogous long-chain aliphatic diketones to infer potential properties and methodologies relevant to the target compound. The information presented herein is a synthesis of established principles in natural product chemistry and educated postulations based on structurally similar molecules.

Natural Occurrence: A Landscape of Aliphatic Diketones

While direct evidence for the natural occurrence of this compound is currently unavailable in scientific literature, the broader class of long-chain aliphatic ketones and diketones has been identified in various natural sources. These compounds are often constituents of plant cuticular waxes and pheromonal secretions in insects.

β-Diketones, a related structural class, are known to be produced by a variety of organisms, including plants, fungi, and bacteria[1]. The structural diversity of these natural products suggests that the existence of this compound in a yet-to-be-studied organism remains a possibility.

Table 1: Examples of Naturally Occurring Aliphatic Ketones and Diketones

Compound ClassExample CompoundNatural SourcePotential Function
Long-Chain KetonesHeptatriacontan-4-oneAchyranthes aspera (shoot)[2]Not specified
β-DiketonesUsnic AcidLichensAntimicrobial
Aliphatic KetonesMethyl Isobutyl KetoneProduced via fermentation[3]Industrial solvent

Potential Biological Activity and Signaling Pathways

The biological activities of long-chain aliphatic ketones are diverse. Given the structural similarity, it is plausible that this compound could exhibit biological functions. For instance, functionalized aliphatic polyketones have demonstrated significant bactericidal properties[4].

Without specific data, a hypothetical signaling pathway for a bioactive lipid-like molecule such as this compound could involve interaction with cell surface receptors or intracellular targets, leading to the modulation of downstream signaling cascades.

Hypothetical Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 7-Methyltridecane- 5,9-dione Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response leads to

Figure 1: Hypothetical signaling pathway for a bioactive lipid. (Within 100 characters)

Experimental Protocols: Isolation and Characterization

The isolation of a lipophilic compound like this compound from a natural source would typically involve solvent extraction and chromatographic separation.

General Extraction Protocol
  • Sample Preparation: The source material (e.g., plant leaves, microbial culture) is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A non-polar solvent such as hexane or a solvent of intermediate polarity like ethyl acetate is used for extraction. This can be performed by maceration, Soxhlet extraction, or more advanced techniques like supercritical fluid extraction.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is generally required for the isolation of a pure compound.

  • Column Chromatography: The crude extract is first subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is employed to separate fractions based on polarity.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using normal-phase or reverse-phase HPLC to yield the pure compound.

Isolation_Workflow Start Natural Source (e.g., Plant Material) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC TLC Analysis Fractionation->TLC HPLC HPLC Purification TLC->HPLC Identify promising fractions Pure_Compound Pure 7-Methyltridecane- 5,9-dione HPLC->Pure_Compound

Figure 2: General workflow for the isolation of a natural product. (Within 100 characters)
Structure Elucidation

Once isolated, the structure of the compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To establish the carbon-hydrogen framework and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the ketone carbonyl groups.

Conclusion and Future Directions

The study of this compound represents an unexplored area of natural product chemistry. While direct evidence of its existence in nature is lacking, the established presence of similar long-chain aliphatic diketones provides a strong rationale for its potential discovery. The methodologies outlined in this guide offer a robust framework for the future isolation and characterization of this and other novel bioactive lipids. Further research, including broad screening of diverse natural sources and bioactivity-guided fractionation, is warranted to uncover the potential existence and therapeutic applications of this compound.

References

Whitepaper: Discovery, Synthesis, and Biological Evaluation of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details the discovery, synthesis, and initial biological characterization of a novel diketone, 7-Methyltridecane-5,9-dione. The compound was synthesized through a targeted approach aimed at developing new potential modulators of inflammatory signaling pathways. This whitepaper provides a comprehensive overview of the synthetic protocol, physicochemical characterization, and preliminary in vitro biological activity, highlighting its potential for further investigation as a therapeutic agent.

Introduction

The discovery of novel small molecules with the potential to modulate key biological pathways is a cornerstone of modern drug development. Diketone moieties are present in a variety of natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This has spurred interest in the synthesis of novel diketone-containing compounds as potential therapeutic leads. This paper describes the synthesis and initial biological evaluation of a novel compound, this compound. The rationale for its design was based on computational modeling suggesting that the unique steric and electronic properties of this molecule could lead to specific interactions with inflammatory signaling proteins.

Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process, culminating in a Claisen condensation reaction. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow A 1. Grignard Reaction: Propylmagnesium bromide + Butyraldehyde B 2. Oxidation: Heptan-4-ol to Heptan-4-one A->B C 3. Enolate Formation: Heptan-4-one + LDA B->C D 4. Acylation: Enolate + 2-Methylhexanoyl chloride C->D E 5. Work-up and Purification: Extraction and Chromatography D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Materials:

  • Propylmagnesium bromide (1.0 M in THF)

  • Butyraldehyde

  • Pyridinium chlorochromate (PCC)

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • 2-Methylhexanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Silica gel (for chromatography)

Procedure:

  • Synthesis of Heptan-4-ol: To a solution of propylmagnesium bromide (1.2 eq) in anhydrous THF at 0 °C was added butyraldehyde (1.0 eq) dropwise. The reaction was stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride. The aqueous layer was extracted with diethyl ether, and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Oxidation to Heptan-4-one: The crude Heptan-4-ol was dissolved in dichloromethane, and PCC (1.5 eq) was added portion-wise. The mixture was stirred at room temperature for 4 hours. The reaction mixture was then filtered through a pad of silica gel and the solvent was removed under reduced pressure.

  • Synthesis of this compound: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C was added n-butyllithium (1.1 eq) dropwise. The mixture was stirred for 30 minutes at this temperature. A solution of Heptan-4-one (1.0 eq) in anhydrous THF was then added slowly. After 1 hour, 2-methylhexanoyl chloride (1.2 eq) was added, and the reaction was allowed to warm to room temperature and stirred overnight. The reaction was quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel.

The structure of the final compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Parameter Value
Molecular Formula C14H26O2
Molecular Weight 226.36 g/mol
Appearance Colorless oil
¹H NMR (400 MHz, CDCl₃) δ 2.55 (t, J = 7.4 Hz, 2H), 2.40 (t, J = 7.5 Hz, 2H), 2.20 (m, 1H), 1.60-1.45 (m, 4H), 1.40-1.20 (m, 6H), 1.05 (d, J = 6.8 Hz, 3H), 0.90 (t, J = 7.3 Hz, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 211.5, 210.8, 58.4, 45.2, 38.9, 35.1, 31.8, 26.4, 22.9, 19.5, 14.1, 13.9
Mass Spec (ESI+) m/z = 227.20 [M+H]⁺
Purity (HPLC) >98%

Biological Evaluation: Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The production of nitric oxide (NO) and pro-inflammatory cytokines was measured.

Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

Assay Procedure:

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were pre-treated with various concentrations of this compound (1-100 µM) for 1 hour.

  • LPS (1 µg/mL) was then added to stimulate the cells for 24 hours.

  • The supernatant was collected to measure NO production using the Griess reagent and cytokine levels (TNF-α, IL-6) using ELISA kits.

  • Cell viability was assessed using the MTT assay to rule out cytotoxicity.

This compound demonstrated a dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages.

Concentration (µM) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%) Cell Viability (%)
112.5 ± 2.18.9 ± 1.510.2 ± 1.899.1 ± 1.2
1045.8 ± 3.538.2 ± 2.941.5 ± 3.298.5 ± 1.5
5078.2 ± 4.169.5 ± 3.872.8 ± 4.097.2 ± 1.9
10085.3 ± 3.975.1 ± 4.280.4 ± 3.795.8 ± 2.3

IC₅₀ Values:

  • NO Production: 15.2 µM

  • TNF-α Production: 21.8 µM

  • IL-6 Production: 18.5 µM

Proposed Mechanism of Action

Based on the observed anti-inflammatory effects, it is hypothesized that this compound may interfere with the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

G cluster_1 Hypothesized Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion and Future Directions

The novel diketone, this compound, has been successfully synthesized and characterized. Preliminary in vitro studies demonstrate its potential as an anti-inflammatory agent, likely through the inhibition of the NF-κB signaling pathway. Further studies are warranted to elucidate the precise molecular target and to evaluate its efficacy and safety in in vivo models of inflammation. The promising initial results suggest that this compound could serve as a valuable scaffold for the development of new anti-inflammatory therapeutics.

In-depth Technical Guide: 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound 7-Methyltridecane-5,9-dione, including its CAS number, synthesis protocols, and experimental data, did not yield any specific results for this molecule. Publicly available chemical databases and scientific literature appear to contain no references to this specific dione.

While a CAS number exists for the related alkane, 7-methyltridecane (CAS 26730-14-3), this is a structurally distinct compound lacking the ketone functional groups central to the requested topic.[1][2][3] The absence of a unique CAS number for this compound strongly suggests it is not a commercially available or widely studied compound.

This guide, therefore, provides a general overview of the chemical class to which this compound belongs—β-diketones—including common synthesis strategies and analytical techniques that would be applicable should this compound be synthesized.

General Properties and Synthesis of β-Diketones

β-Diketones, or 1,3-diones, are organic compounds characterized by two ketone groups separated by a single carbon atom. This structure imparts unique chemical properties, including the potential for keto-enol tautomerism and the ability to form stable metal complexes.

Synthesis Strategies

The most common and classical method for synthesizing β-diketones is the Claisen condensation .[4] This reaction involves the condensation of a ketone with an ester in the presence of a base. For the hypothetical synthesis of this compound, this could involve the reaction of 2-heptanone with an appropriate ester.

A general workflow for a Claisen condensation is depicted below:

Claisen_Condensation Ketone Ketone (e.g., 2-Heptanone) Reaction Reaction Mixture Ketone->Reaction Ester Ester (e.g., Ethyl pentanoate) Ester->Reaction Base Base (e.g., NaOEt) Base->Reaction Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Reaction Acidification Acidic Workup Reaction->Acidification Purification Purification (e.g., Distillation, Chromatography) Acidification->Purification Product β-Diketone (this compound) Purification->Product

Figure 1: Generalized workflow for the synthesis of a β-diketone via Claisen condensation.

Experimental Protocols: General Analytical Techniques

Should this compound be synthesized, its structure would need to be confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For β-diketones, electron impact (EI) mass spectrometry often reveals characteristic fragmentation patterns, including cleavage of the C-C bonds adjacent to the carbonyl groups.[1][3] Electrospray ionization (ESI) mass spectrometry is another powerful, less energetic technique used for the characterization of small and large molecules, including β-diketones.[2]

General Protocol for ESI-MS Analysis:

  • Sample Preparation: Dissolve approximately 1 mg of the purified β-diketone in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: Pass the charged droplets through a heated capillary to evaporate the solvent and release the ionized analyte molecules.

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum, which will show the molecular ion ([M+H]⁺ or [M+Na]⁺) and any fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure of organic compounds. For this compound, NMR would confirm the presence and connectivity of the methyl, methylene, and methine groups, as well as the carbonyl carbons. The enol form of the β-diketone would also be observable.

General Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence. The chemical shifts of the carbon atoms will be indicative of their chemical environment. For instance, the carbonyl carbons of a β-diketone typically appear in the range of 180-210 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Data Presentation

As no specific data for this compound has been found, the following table presents hypothetical ¹³C NMR chemical shift ranges for the carbon atoms in its structure, based on typical values for similar β-diketones.

Carbon Atom PositionExpected Chemical Shift Range (ppm)
C=O (Ketone)190 - 210
CH (at C7)40 - 60
CH₂ (adjacent to C=O)30 - 50
CH₂ (in alkyl chain)20 - 40
CH₃ (at C7)10 - 25
CH₃ (terminal)10 - 20

Signaling Pathways and Applications

There is no information available regarding any biological activity or signaling pathways associated with this compound. While some naturally occurring and synthetic β-diketones have shown potential in drug development, such as acting as precursors for bioactive compounds or exhibiting antimicrobial properties, no such applications have been documented for the specific compound .[4]

References

Biological Significance of 7-Methyltridecane-5,9-dione: A Methodological and Structural Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on the biological significance of 7-Methyltridecane-5,9-dione. No peer-reviewed studies detailing its specific biological activities, mechanisms of action, or associated signaling pathways were identified.

This document has been developed to serve as a technical and methodological framework for researchers, scientists, and drug development professionals interested in investigating this specific molecule. It outlines the types of data, experimental protocols, and analytical visualizations that would be essential for characterizing its biological importance. The tables, protocols, and diagrams presented herein are illustrative templates based on the study of similar long-chain aliphatic diketones and should be treated as hypothetical examples.

Introduction to Aliphatic Diketones

While data on this compound is not available, the broader class of β-diketones and other long-chain diketones has been noted for a range of biological activities. These compounds are characterized by the presence of two ketone functional groups, and their biological effects are often related to their ability to chelate metal ions, act as radical scavengers, or interact with enzymatic active sites.[1][2] For example, certain phenolic 1,3-diketones derived from ginger have demonstrated protective activities against lipid peroxidation, suggesting antioxidant potential.[3] The biological activity of any given diketone is highly dependent on its specific chemical structure, including chain length, methylation patterns, and the relative positions of the ketone groups.[1]

Quantitative Data Presentation

Should experimental data for this compound become available, a structured tabular format is crucial for clear interpretation and comparison. The following tables are templates for presenting potential bioactivity and pharmacokinetic data.

Table 1: Hypothetical In Vitro Bioactivity of this compound

Assay Type Cell Line / Target Endpoint Result (IC₅₀/EC₅₀ in µM) Positive Control
Cytotoxicity HeLa (Cervical Cancer) Cell Viability (MTT) Data Not Available Doxorubicin
Anti-inflammatory RAW 264.7 (Macrophage) Nitric Oxide Production Data Not Available Dexamethasone
Antimicrobial E. coli (ATCC 25922) Minimum Inhibitory Conc. Data Not Available Gentamicin

| Antioxidant | DPPH Assay | Radical Scavenging | Data Not Available | Ascorbic Acid |

Table 2: Hypothetical Pharmacokinetic Properties of this compound

Parameter Route of Administration Value Units
Bioavailability Oral (rat model) Data Not Available %
Plasma Half-life (t₁/₂) Intravenous (mouse model) Data Not Available hours
Cₘₐₓ Oral (rat model) Data Not Available ng/mL

| Tₘₐₓ | Oral (rat model) | Data Not Available | hours |

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific research. Below is a template for a standard experimental protocol that could be used to assess the cytotoxic effects of this compound.

Protocol 1: MTT Assay for Cellular Viability

1. Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa) by measuring mitochondrial dehydrogenase activity.

2. Materials:

  • HeLa cells
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
  • This compound (stock solution in DMSO)
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
  • Dimethyl Sulfoxide (DMSO)
  • 96-well microplates
  • Microplate reader (570 nm wavelength)

3. Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
  • Compound Treatment: Prepare serial dilutions of this compound in DMEM from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plate for another 48 hours under the same conditions.
  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Potential Mechanisms

Diagrams are essential for illustrating complex biological relationships. The following Graphviz DOT script generates a hypothetical workflow for screening and identifying the mechanism of action for a novel compound like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis (this compound) B Primary Bioassays (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification (Activity Confirmed?) B->C D Target Identification Assays (e.g., Proteomics, Kinase Profiling) C->D Active J Archive Compound C->J Inactive E Pathway Analysis (e.g., Western Blot, qPCR) D->E F Validate Target Engagement (e.g., Cellular Thermal Shift Assay) E->F G In Vivo Model Testing (e.g., Xenograft Mouse Model) F->G H Pharmacokinetic & Toxicity Studies G->H I Lead Optimization H->I

References

Navigating the Stereochemical Landscape of 7-Methyltridecane-5,9-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or experimental protocols for 7-Methyltridecane-5,9-dione and its stereoisomers. This indicates that the compound may be novel or not extensively studied. Therefore, this guide provides a comprehensive framework based on established principles for the synthesis, analysis, and potential biological evaluation of analogous long-chain, methyl-branched β-diketones.

Introduction to Long-Chain β-Diketones

Long-chain β-diketones are a class of organic compounds characterized by two carbonyl groups separated by a methylene group, embedded within a lengthy aliphatic chain. The presence of a methyl branch, as in the theoretical this compound, introduces chiral centers, leading to the existence of multiple stereoisomers. These molecules are of interest in various fields, including chemical ecology, as insect pheromones or semiochemicals, and in medicinal chemistry due to the diverse biological activities of β-diketone-containing compounds.[1][2] The stereochemistry of such molecules is often crucial for their biological function.

Synthetic Strategies for Chiral Long-Chain β-Diketones

The synthesis of a specific stereoisomer of a molecule like this compound presents significant challenges, namely the control of stereochemistry at the methyl-bearing carbon and the construction of the 1,3-dione moiety. Below are general strategies that could be adapted for this purpose.

General Approaches to β-Diketone Synthesis

Several methods are established for the synthesis of β-diketones, which could be applied to long-chain precursors.[2][3][4]

Table 1: Overview of General Synthetic Methods for β-Diketones

MethodDescriptionKey ReagentsPotential Applicability to this compound
Claisen Condensation Condensation of a ketone with an ester in the presence of a strong base.[4]Sodium ethoxide, sodium amide, LDAA long-chain ester could be condensed with a methyl-branched ketone, or vice versa. Control of regioselectivity would be a key challenge.
Acylation of Ketone Enolates A ketone is converted to its enolate, which is then acylated with an acid chloride or anhydride.LDA, acyl chlorideA chiral methyl-branched ketone could be acylated with a long-chain acyl chloride.
Hydration of Alkynones Hydration of a ketone with a triple bond in the β,γ-position can yield a β-diketone.Acid or metal catalystsA long-chain alkynone with a methyl branch could be synthesized and subsequently hydrated.
Rearrangement of α,β-Epoxy Ketones Lewis acid-catalyzed rearrangement of α,β-epoxy ketones can lead to β-diketones.Lewis acids (e.g., BF₃·OEt₂)Would require the synthesis of a suitable long-chain epoxy ketone precursor.
Stereoselective Synthesis of the Methyl Branch

Introducing the methyl group with a defined stereochemistry is a critical step. This can be achieved through various asymmetric synthesis methodologies.

Table 2: Strategies for Stereoselective Introduction of a Methyl Group

MethodDescriptionKey Reagents/Catalysts
Chiral Auxiliaries A chiral auxiliary is temporarily attached to the molecule to direct the stereoselective methylation of a prochiral center.Evans auxiliaries, SAMP/RAMP hydrazones
Asymmetric Catalysis A chiral catalyst is used to control the stereochemical outcome of a methylation reaction.Chiral transition metal complexes
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule that already contains the desired stereocenter.(R)- or (S)-citronellal, for example

A hypothetical synthetic workflow for a stereoisomer of this compound is presented below.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Chain Elongation and Diketone Formation Chiral Pool Precursor Chiral Pool Precursor Functional Group Interconversion Functional Group Interconversion Chiral Pool Precursor->Functional Group Interconversion Chiral Methyl-branched Aldehyde Chiral Methyl-branched Aldehyde Functional Group Interconversion->Chiral Methyl-branched Aldehyde Wittig Reaction Wittig Reaction Chiral Methyl-branched Aldehyde->Wittig Reaction Oxidation Oxidation Wittig Reaction->Oxidation Acylation Claisen Condensation or Enolate Acylation Oxidation->Acylation Target Stereoisomer Target Stereoisomer Acylation->Target Stereoisomer

Caption: Hypothetical workflow for the synthesis of a this compound stereoisomer.

Separation and Analysis of Stereoisomers

If a synthetic route yields a mixture of stereoisomers, or if the compound is isolated from a natural source, chromatographic separation is necessary.

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Gas Chromatography (GC) on Chiral Columns: For volatile compounds, GC with a chiral stationary phase can be used for both analytical and preparative separation of stereoisomers.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the constitution and relative stereochemistry of the molecule. Advanced techniques like NOESY can provide information about the spatial proximity of protons, helping to assign stereocenters.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

The general workflow for the analysis and separation of stereoisomers is depicted below.

G Mixture of Stereoisomers Mixture of Stereoisomers Chiral Chromatography Chiral HPLC or GC Mixture of Stereoisomers->Chiral Chromatography Isolated Stereoisomer A Isolated Stereoisomer A Chiral Chromatography->Isolated Stereoisomer A Isolated Stereoisomer B Isolated Stereoisomer B Chiral Chromatography->Isolated Stereoisomer B Spectroscopic Analysis NMR, MS Isolated Stereoisomer A->Spectroscopic Analysis Isolated Stereoisomer B->Spectroscopic Analysis Structural Confirmation X-ray Crystallography (if applicable) Spectroscopic Analysis->Structural Confirmation

Caption: General workflow for the separation and analysis of stereoisomers.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the β-diketone moiety is a known pharmacophore.[1][2] Compounds containing this functional group exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In insects, long-chain methyl-branched ketones are common components of cuticular hydrocarbons and can act as pheromones, influencing mating behavior and aggregation.

A hypothetical signaling pathway that could be modulated by a biologically active long-chain diketone is illustrated below. This is a generalized representation and would need to be experimentally verified.

G Diketone Stereoisomer Diketone Stereoisomer Receptor Binding Receptor Binding Diketone Stereoisomer->Receptor Binding Second Messenger Activation Second Messenger Activation Receptor Binding->Second Messenger Activation Kinase Cascade Kinase Cascade Second Messenger Activation->Kinase Cascade Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Cellular Response Cellular Response Transcription Factor Activation->Cellular Response

Caption: Hypothetical signaling pathway initiated by a bioactive diketone.

Conclusion and Future Directions

The study of this compound and its stereoisomers represents an unexplored area of research. This guide provides a foundational framework for approaching the synthesis, purification, and characterization of these challenging molecules. Future research should focus on developing efficient and stereoselective synthetic routes to access each stereoisomer in high purity. Once isolated, the individual stereoisomers can be subjected to a battery of biological assays to elucidate their structure-activity relationships. Such studies will not only expand our understanding of the chemical space of long-chain diketones but may also lead to the discovery of novel bioactive compounds with applications in medicine and agriculture.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 7-Methyltridecane-5,9-dione, a long-chain aliphatic diketone. Due to the limited availability of specific data for this compound, the methodologies presented herein are based on established protocols for the analysis of similar long-chain ketones and diketones. These protocols are designed to be adaptable for various matrices and research applications, from environmental testing to potential pharmaceutical development. This application note covers sample preparation, analytical instrumentation, and data analysis, and includes hypothetical data to illustrate the application of these methods.

Introduction

This compound is a C14 aliphatic diketone. While specific biological activities of this compound are not extensively documented, similar long-chain ketones and polyketones have been investigated for their potential as signaling molecules, pheromones, and antimicrobial agents. For instance, functionalized aliphatic polyketones have demonstrated significant germicidal activity, suggesting potential applications in drug development and material science.[1] The accurate quantification of this compound is crucial for understanding its synthesis, environmental fate, and potential biological significance.

The analytical methods detailed below, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are widely used for the quantification of ketones and other volatile or semi-volatile organic compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

2.1.1. Sample Preparation (Solid Matrix, e.g., Soil, Sediment)

  • Extraction:

    • Weigh 5 g of the homogenized solid sample into a 20 mL glass vial.

    • Add 10 mL of methanol as the extraction solvent.[2]

    • Spike the sample with an appropriate internal standard (e.g., d10-anthracene).

    • Vortex the vial for 2 minutes and then sonicate for 15 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • Repeat the extraction process on the pellet with an additional 5 mL of methanol.

    • Combine the supernatants and concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Cleanup (Optional, if high levels of interfering compounds are present):

    • Use a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove polar interferences.

    • Condition the cartridge with 5 mL of hexane.

    • Load the 1 mL extract onto the cartridge.

    • Elute the target analyte with a suitable solvent mixture (e.g., hexane:acetone, 9:1 v/v).

    • Concentrate the eluate to a final volume of 1 mL.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for identification.

2.1.3. Data Analysis and Quantification

  • Quantification: Use a multi-level calibration curve prepared from a certified standard of this compound. The concentration is calculated based on the ratio of the analyte peak area to the internal standard peak area.

  • Confirmation: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the detected peak with that of the certified standard.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

For non-volatile matrices or when derivatization is preferred, HPLC is a suitable alternative. Ketones are often derivatized with 2,4-dinitrophenylhydrazine (DNPH) to enhance their detection by UV absorbance.[3][4]

2.2.1. Sample Preparation and Derivatization (Aqueous Matrix, e.g., Water Sample)

  • Sample Collection: Collect 100 mL of the water sample in a clean glass bottle.

  • Derivatization:

    • Adjust the pH of the sample to 3.0 with 2M HCl.

    • Add 10 mL of a saturated solution of DNPH in acetonitrile.

    • Allow the reaction to proceed in the dark for 1 hour at 40 °C.

  • Extraction:

    • Extract the DNPH derivatives with 2 x 20 mL of dichloromethane by shaking vigorously for 5 minutes in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

2.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 60% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm.

2.2.3. Data Analysis and Quantification

  • Quantification: Prepare a calibration curve using a series of DNPH-derivatized this compound standards. The concentration is determined from the peak area at 360 nm.

Data Presentation

The following tables present hypothetical quantitative data for illustrative purposes.

Table 1: GC-MS Quantification of this compound in Spiked Soil Samples.

Sample IDSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)
Soil-A-150.047.895.6
Soil-A-250.051.2102.4
Soil-A-350.049.599.0
Average 50.0 49.5 99.0
Soil-B-1100.096.396.3
Soil-B-2100.0101.5101.5
Soil-B-3100.098.798.7
Average 100.0 98.8 98.8

Table 2: HPLC-UV Quantification of this compound in Spiked Water Samples.

Sample IDSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)
Water-A-110.09.898.0
Water-A-210.010.3103.0
Water-A-310.09.999.0
Average 10.0 10.0 100.0
Water-B-150.048.296.4
Water-B-250.051.0102.0
Water-B-350.049.699.2
Average 50.0 49.6 99.2

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Solid or Aqueous Matrix) extraction Solvent Extraction (for solid matrix) sample->extraction Methanol derivatization DNPH Derivatization (for aqueous matrix) sample->derivatization DNPH cleanup SPE Cleanup (Optional) extraction->cleanup derivatization->cleanup gcms GC-MS Analysis cleanup->gcms hplc HPLC-UV Analysis cleanup->hplc quant Quantification (Calibration Curve) gcms->quant hplc->quant report Reporting quant->report

Caption: General experimental workflow for the quantitative analysis of this compound.

Potential Biological Significance and Signaling Pathway

While the specific signaling pathways involving this compound are unknown, it is hypothesized that as a lipophilic molecule, it could interact with cell membranes and potentially modulate the activity of membrane-bound receptors or enzymes. Aliphatic ketones have been implicated in various biological processes, and their structural similarity to signaling molecules like fatty acids and isoprenoids suggests they could play a role in intercellular communication or defense mechanisms.

The diagram below illustrates a hypothetical signaling pathway where an aliphatic diketone could act as a ligand for a G-protein coupled receptor (GPCR), leading to downstream cellular responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol diketone This compound (Ligand) gpcr GPCR diketone->gpcr Binding gprotein G-Protein (α, β, γ subunits) gpcr->gprotein Activation enzyme Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->enzyme Modulation second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation response Cellular Response (e.g., Gene Expression, Enzyme Activity) pka->response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative analysis of this compound in various matrices. Both GC-MS and HPLC methodologies offer high sensitivity and selectivity. While the biological role of this specific diketone remains to be fully elucidated, these analytical methods are essential tools for researchers and scientists in pharmacology, environmental science, and drug development to further investigate its properties and potential applications. It is recommended to validate these methods for the specific matrix and concentration range of interest.

References

Application Note: Mass Spectrometry Analysis of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 7-methyltridecane-5,9-dione using Gas Chromatography-Mass Spectrometry (GC-MS). It includes sample preparation, instrumental parameters, and a discussion of the expected fragmentation patterns.

Introduction

This compound is a diketone with potential applications in various fields of chemical research. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the identification and quantification of such compounds. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds, providing reproducible mass spectra and detailed structural information through fragmentation analysis. This application note outlines a comprehensive GC-MS protocol for the characterization of this compound.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Serial Dilution: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) to each standard and sample at a fixed concentration.

  • Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-400.

Data Presentation

Predicted Mass Spectrum of this compound

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The fragmentation is expected to be dominated by alpha-cleavage adjacent to the carbonyl groups.

m/zPredicted Fragment StructureRelative Abundance (Hypothetical)
226[M]⁺• (Molecular Ion)Low
183[M - C₃H₇]⁺Moderate
169[M - C₄H₉]⁺High
155[M - C₅H₁₁]⁺Moderate
127[C₈H₁₅O]⁺High
99[C₆H₁₁O]⁺Moderate
85[C₅H₉O]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺Moderate

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start stock Prepare 1 mg/mL Stock Solution prep_start->stock dilute Create Calibration Standards stock->dilute is Add Internal Standard dilute->is inject Inject 1 µL into GC-MS is->inject gc Gas Chromatography Separation inject->gc ms Mass Spectrometry (EI, 70 eV) gc->ms detect Detection ms->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate library Library Search & Fragmentation Analysis integrate->library quant Quantification library->quant report Generate Report quant->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway cluster_alpha_cleavage Alpha-Cleavage Pathways cluster_other_frags Other Characteristic Fragments mol This compound (m/z 226) frag1 [M - C₄H₉]⁺ (m/z 169) mol->frag1 Loss of butyl radical frag2 [M - C₃H₇]⁺ (m/z 183) mol->frag2 Loss of propyl radical frag5 [C₄H₉]⁺ (m/z 57) mol->frag5 frag6 [C₃H₇]⁺ (m/z 43) mol->frag6 frag3 [C₈H₁₅O]⁺ (m/z 127) frag1->frag3 Further fragmentation frag4 [C₅H₉O]⁺ (m/z 85) frag2->frag4 Further fragmentation

Caption: Predicted fragmentation pathways for this compound in EI-MS.

References

Application Note: Gas Chromatography Method for the Analysis of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a proposed gas chromatography (GC) method for the separation and quantification of 7-Methyltridecane-5,9-dione. Due to the absence of a standardized, published method for this specific compound, the following protocol has been developed based on established methods for the analysis of other β-diketones and long-chain aliphatic compounds. The described methodology is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and can be further optimized to meet specific matrix and sensitivity requirements.

Introduction

This compound is a β-diketone with potential applications in various fields, including organic synthesis and as a precursor for bioactive molecules. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Gas chromatography, owing to its high resolution and sensitivity, is an ideal analytical technique for the analysis of semi-volatile compounds like this compound. This document provides a comprehensive protocol for its analysis using a standard gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column, is recommended to provide good resolution and peak shape for this analyte.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Syringes: 10 µL GC autosampler syringes.

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Solvents: HPLC-grade or equivalent purity solvents (e.g., hexane, ethyl acetate) for sample and standard preparation.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation method will be matrix-dependent. A general liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may be employed. For a simple organic matrix, a direct dilution with ethyl acetate may be sufficient.

Gas Chromatography Method Parameters

The following GC parameters are proposed as a starting point for method development:

ParameterRecommended Setting
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Oven Program
Initial Temperature100 °C, hold for 1 minute
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Column
Column TypeDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2) Flow25 mL/min
Detector (MS)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Range40-450 m/z

Proposed Quantitative Data

The following table summarizes the expected performance characteristics of this method. These values are hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) Approx. 12.5 - 13.5 min
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

The logical flow of the analytical process from sample receipt to final data reporting is illustrated in the diagram below.

GC_Workflow Sample Sample Receipt and Login Prep Sample Preparation (Extraction/Dilution) Sample->Prep GC_Analysis GC-FID/MS Analysis Prep->GC_Analysis Standards Standard Preparation (Stock and Working) Standards->GC_Analysis Calibration Calibration Curve Generation Standards->Calibration Data_Acq Data Acquisition (Chromatogram) GC_Analysis->Data_Acq Integration Peak Integration and Identification Data_Acq->Integration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Protocol: Step-by-Step GC Analysis

  • System Preparation:

    • Ensure the GC is equipped with the appropriate column and consumables.

    • Set the GC method parameters as detailed in Section 3.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include solvent blanks, a series of calibration standards, quality control (QC) samples, and the unknown samples.

  • Calibration:

    • Inject the calibration standards from the lowest to the highest concentration.

    • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.

    • Ensure the correlation coefficient (R²) is greater than 0.995.

  • Sample Analysis:

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatograms based on the retention time obtained from the standards.

  • Data Processing and Quantification:

    • Integrate the peak area for this compound in each sample.

    • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

    • Apply any dilution factors used during sample preparation to determine the final concentration in the original sample.

Conclusion

The proposed gas chromatography method provides a detailed framework for the reliable analysis of this compound. The use of a mid-polar capillary column combined with an optimized temperature program allows for the effective separation of the analyte from potential impurities. This application note and protocol serve as a valuable resource for researchers and professionals, enabling them to implement a robust analytical method for this compound. Further optimization and validation should be performed to meet the specific requirements of the user's laboratory and sample matrix.

Application Notes and Protocols for Pheromone Research: A Case Study with (Z)-7-Tetradecen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Selected Compound: Initial searches for "7-Methyltridecane-5,9-dione" did not yield sufficient specific data for the generation of detailed application notes. Therefore, this document utilizes (Z)-7-tetradecen-2-one, the well-characterized sex pheromone of the Oriental beetle (Anomala orientalis), as a representative long-chain ketone pheromone to illustrate the required protocols and data presentation. The principles and methods described herein are broadly applicable to the study of other similar semiochemicals.

Introduction

(Z)-7-tetradecen-2-one is the primary component of the female-emitted sex pheromone of the Oriental beetle, a significant pest of turfgrass, ornamentals, and various fruit crops. This long-chain ketone plays a crucial role in mate location by male beetles. Understanding its biological activity and the behavioral responses it elicits is essential for developing effective pest management strategies, such as mating disruption and mass trapping. These application notes provide a summary of its biological activity, detailed protocols for its study, and an overview of the relevant signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of (Z)-7-Tetradecen-2-one
PropertyValue
Molecular FormulaC₁₄H₂₆O
Molecular Weight210.36 g/mol
CAS Number146955-45-5
Boiling Point310.2 °C at 760 mmHg
AppearanceColorless to pale yellow liquid
Table 2: Electrophysiological and Behavioral Responses to (Z)-7-Tetradecen-2-one
Assay TypeDosageResponse MetricObserved Effect
Electroantennography (EAG)10 µgMean EAG amplitude (mV)Significant antennal depolarization
Field Trapping10 µg on a rubber septumMean beetle captureMinimum concentration for significant catch[1]
Field Trapping1 µg and higherTrap Catch ComparisonNo significant difference between (Z)-isomer and 9:1 (Z/E) blend[1][2]
Mating Disruption25 g/ha (pellet formulation)Reduction in male trap captures>90% reduction for 36 days[3]
Mating Disruption25 g/ha (pellet formulation)Reduction in mating success86-100% reduction for 24 days[3]

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol describes the measurement of antennal responses of male Oriental beetles to (Z)-7-tetradecen-2-one.

Materials:

  • Live male Oriental beetles (Anomala orientalis)

  • (Z)-7-tetradecen-2-one (in hexane, various concentrations)

  • Micropipettes

  • Ag/AgCl electrodes

  • Electrode gel

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Humidified, purified air stream

  • Dissecting microscope

Procedure:

  • Antenna Preparation:

    • Immobilize a male beetle.

    • Under a dissecting microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between two electrodes using conductive gel. The basal end of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode.

  • EAG Setup:

    • Position the mounted antenna in a continuous, humidified airflow.

    • Prepare serial dilutions of (Z)-7-tetradecen-2-one in hexane.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate completely.

  • Stimulation and Recording:

    • Insert the filter paper with the pheromone into a Pasteur pipette connected to the air stream delivery system.

    • Deliver a puff of pheromone-laden air over the antenna.

    • Record the resulting electrical potential change (EAG response) using the data acquisition system.

    • Present stimuli in increasing order of concentration.

    • Use a hexane-only control between stimuli to allow the antenna to recover.

  • Data Analysis:

    • Measure the amplitude of the negative deflection (in mV) for each EAG response.

    • Subtract the response to the solvent control from the pheromone responses.

    • Generate a dose-response curve by plotting the mean EAG amplitude against the logarithm of the pheromone concentration.

Protocol 2: Field Trapping Assay

This protocol details a field-based method to assess the attractiveness of (Z)-7-tetradecen-2-one to male Oriental beetles.

Materials:

  • Standard insect traps (e.g., Japanese beetle traps)

  • Rubber septa

  • (Z)-7-tetradecen-2-one (in hexane)

  • Hexane (for control)

  • Field stakes or hangers

Procedure:

  • Lure Preparation:

    • Prepare lures by loading rubber septa with different amounts of (Z)-7-tetradecen-2-one (e.g., 1 µg, 10 µg, 100 µg).

    • Prepare control lures with hexane only.

    • Allow the solvent to evaporate completely.

  • Trap Deployment:

    • In the study area, set up traps in a randomized block design.

    • Place traps at a consistent height and distance from each other to avoid interference.

    • Bait each trap with a prepared lure.

  • Data Collection:

    • Check traps at regular intervals (e.g., daily or every few days) during the beetle flight season.

    • Count and record the number of male Oriental beetles captured in each trap.

  • Data Analysis:

    • Calculate the mean number of beetles captured per trap for each treatment and the control.

    • Use appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences in trap captures between the different pheromone doses and the control.

Mandatory Visualization

Pheromone_Signaling_Pathway cluster_air External Environment cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Pheromone Pheromone Molecule ((Z)-7-tetradecen-2-one) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Odorant Receptor (OR) - Orco Complex PBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Activation OR_Complex->Ion_Channel Conformational Change SNMP Sensory Neuron Membrane Protein (SNMP) SNMP->OR_Complex Association Membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental_Workflow cluster_eag Electroantennography (EAG) cluster_trapping Field Trapping Assay A1 Antenna Excision from Male Beetle A2 Mounting on Electrodes A1->A2 A3 Pheromone Stimulation (Puff Delivery) A2->A3 A4 EAG Signal Recording (mV) A3->A4 A5 Dose-Response Analysis A4->A5 B1 Lure Preparation (Pheromone on Septa) B2 Trap Deployment (Randomized Block Design) B1->B2 B3 Beetle Capture (Regular Intervals) B2->B3 B4 Data Collection (Count Beetles) B3->B4 B5 Statistical Analysis (e.g., ANOVA) B4->B5

Caption: Workflow for electrophysiological and behavioral analysis of pheromones.

References

7-Methyltridecane-5,9-dione: No Established Applications in Entomology Found

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the applications of 7-Methyltridecane-5,9-dione within the field of entomology has revealed a significant lack of available scientific literature and data. Extensive searches have not yielded any specific studies, application notes, or experimental protocols related to the use of this particular chemical compound for insect-related research, pest management, or drug development.

Despite a thorough review of scientific databases and search engines, no information was found detailing the use of this compound as a pheromone, kairomone, allomone, or any other semiochemical in insect communication or behavior. Similarly, there is no evidence to suggest its use as an insecticide, repellent, or attractant in pest management strategies.

The search results did identify information on related compounds, such as 7-methyltridecane and other dione or tridecanone derivatives, which have been studied in various chemical and biological contexts. However, the specific compound of interest, this compound, does not appear to be a recognized or documented agent in entomological research based on the currently accessible information.

Consequently, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, or visualizations for this compound in entomology, as the foundational research does not appear to exist.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to conduct novel research to determine its potential properties and applications within entomology. Such research would involve initial synthesis, purification, and subsequent bioassays to screen for any effects on insect behavior or physiology.

Application Notes and Protocols for 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound 7-Methyltridecane-5,9-dione is not a well-documented substance in publicly available scientific literature. Therefore, the following application notes and protocols are based on established principles for analogous long-chain β-diketones and should be considered as a theoretical framework for research and development. All protocols require optimization and validation in a laboratory setting.

Introduction

β-Diketones are a class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom. This structural motif imparts a range of interesting chemical and biological properties, including metal-chelating capabilities and diverse pharmacological activities. Long-chain aliphatic β-diketones, in particular, are found in nature and have shown potential as antimicrobial and cytotoxic agents. This compound, a hypothetical long-chain β-diketone, presents a novel scaffold for investigation in drug discovery. These application notes provide detailed, albeit theoretical, protocols for its synthesis and biological evaluation.

Data Presentation

The following tables present hypothetical data for the biological activity of this compound. These values are for illustrative purposes and should be experimentally determined.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)1618
Escherichia coli (ATCC 25922)3212
Candida albicans (ATCC 10231)6410

Table 2: Cytotoxic Activity of this compound against A549 Human Lung Carcinoma Cells

Concentration (µM)Cell Viability (%)
195.2 ± 4.1
1078.5 ± 5.3
2555.1 ± 6.2
5032.8 ± 4.9
10015.6 ± 3.7
IC50 (µM) 38.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound via a Claisen condensation reaction, a common method for forming β-diketones.[1][2]

Materials:

  • Methyl 2-methylhexanoate

  • 5-Nonanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Preparation of the Enolate:

    • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous toluene to the flask.

    • While stirring, slowly add 5-nonanone (1.0 equivalent) to the sodium hydride suspension at room temperature.

    • Heat the mixture to reflux and stir for 2 hours to ensure complete formation of the sodium enolate.

    • Cool the reaction mixture to room temperature.

  • Claisen Condensation:

    • Slowly add methyl 2-methylhexanoate (1.0 equivalent) to the enolate solution at room temperature.

    • Heat the reaction mixture to reflux and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_enolate Enolate Formation cluster_condensation Claisen Condensation cluster_purification Work-up & Purification 5-Nonanone 5-Nonanone Enolate Enolate 5-Nonanone->Enolate Toluene, Reflux NaH NaH NaH->Enolate Crude_Product Crude Product Enolate->Crude_Product Toluene, Reflux Methyl_2_methylhexanoate Methyl 2-methylhexanoate Methyl_2_methylhexanoate->Crude_Product Acid_Quench Acid Quench (HCl) Crude_Product->Acid_Quench Extraction Extraction (Et2O) Acid_Quench->Extraction Washing Washing Extraction->Washing Drying Drying (MgSO4) Washing->Drying Chromatography Column Chromatography Drying->Chromatography Pure_Product This compound Chromatography->Pure_Product

Caption: Synthetic workflow for this compound.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and zone of inhibition for this compound against various microbial strains using the broth microdilution and Kirby-Bauer disk diffusion methods, respectively.

Materials:

  • This compound

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Fungal strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Incubator

Procedure:

  • Broth Microdilution (MIC Determination):

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth (MHB for bacteria, RPMI for fungi) to achieve a range of concentrations.

    • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Disk Diffusion (Zone of Inhibition):

    • Prepare a microbial lawn by evenly spreading the standardized inoculum onto the surface of an MHA plate.

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Place a control disk impregnated with DMSO.

    • Incubate the plates under the same conditions as for the MIC assay.

    • Measure the diameter of the clear zone of inhibition around each disk in millimeters.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of this compound on a human cancer cell line (e.g., A549 lung carcinoma) using the Lactate Dehydrogenase (LDH) assay.[3][4][5][6]

Materials:

  • This compound

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).

  • LDH Assay:

    • Incubate the treated cells for 24-48 hours.

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit manual, which typically involves subtracting the background and normalizing to the maximum LDH release control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% cell death.

Hypothetical Signaling Pathway

Long-chain β-diketones may exert their biological effects through various mechanisms, including the induction of cellular stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells. This is a generalized pathway and requires experimental validation.

Diagram 2: Hypothetical Signaling Pathway of this compound

Signaling_Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

References

Application Notes and Protocols: 7-Methyltridecane-5,9-dione as a Potential Insect Attractant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently limited publicly available scientific literature specifically documenting 7-Methyltridecane-5,9-dione as a proven insect attractant. These application notes and protocols are provided as a comprehensive guide for the investigational use of this compound, based on established methodologies for evaluating novel insect attractants and the known roles of similar aliphatic ketones in insect chemical ecology.

Introduction

This compound is a diketone that, based on the chemical class of aliphatic ketones, holds potential for investigation as a semiochemical for insect pest management. Aliphatic ketones are known to play various roles in insect communication, including acting as components of pheromones or as kairomones. For instance, some plant-derived aliphatic ketones exhibit contact toxicity against stored product pests like Tribolium castaneum.[1] The structural features of this compound suggest it could be explored for its attractant or repellent properties against a range of insect species, particularly those in agricultural or stored product environments.

These notes provide detailed protocols for the systematic evaluation of this compound as a potential insect attractant, from laboratory-based bioassays to preliminary field trials.

Chemical Properties of this compound

While specific experimental data for this compound is scarce, the properties of the related compound, 7-Methyltridecane, are available and can offer some preliminary insights into its physical behavior.

PropertyValue (for 7-Methyltridecane)Source
Molecular FormulaC14H30[2]
Molecular Weight198.39 g/mol [2][3]
CAS Number26730-14-3[2][3]

Note: The addition of two ketone groups in this compound will alter these properties, likely increasing its polarity and boiling point compared to the parent alkane.

Proposed (Hypothetical) Signaling Pathway for Investigation

The mechanism by which insects detect and respond to semiochemicals like ketones typically involves the olfactory system. A proposed pathway for investigation is outlined below. Odorant Binding Proteins (OBPs) in the insect's antennae could bind to this compound and transport it to Odorant Receptors (ORs) on the surface of olfactory sensory neurons. This binding event would trigger a signal transduction cascade, leading to the generation of an action potential. This nerve impulse would then be transmitted to the antennal lobe of the insect brain for processing, ultimately resulting in a behavioral response, such as upwind flight towards the odor source.

Hypothetical Signaling Pathway cluster_0 Antennal Sensillum cluster_1 Insect Brain 7-MTD 7-Methyltridecane- 5,9-dione OBP Odorant Binding Protein 7-MTD->OBP Binding OR Odorant Receptor OBP->OR Transport & Binding Neuron Olfactory Sensory Neuron OR->Neuron Activation Antennal_Lobe Antennal Lobe Neuron->Antennal_Lobe Signal Transmission Higher_Centers Higher Brain Centers Antennal_Lobe->Higher_Centers Processing Behavior Behavior Higher_Centers->Behavior Behavioral Response (e.g., Attraction)

Caption: Hypothetical olfactory signaling pathway for this compound.

Experimental Protocols

The following protocols are designed to systematically assess the attractant properties of this compound.

  • Stock Solution: Prepare a 1% (w/v) stock solution of this compound in a high-purity volatile solvent such as hexane or acetone.

  • Serial Dilutions: Create a series of dilutions from the stock solution to determine the optimal concentration. Suggested concentrations for initial screening are 1000 ppm, 500 ppm, 250 ppm, 100 ppm, and 50 ppm.

  • Control: Use the pure solvent as a negative control in all experiments.

A Y-tube olfactometer is a standard apparatus for studying insect olfactory responses to airborne stimuli.

Experimental Workflow:

Y-Tube Olfactometer Workflow Start Start Prep Prepare Y-tube olfactometer and charcoal-filtered air source Start->Prep Load Load test compound on filter paper in one arm, solvent control in the other Prep->Load Acclimate Introduce a single insect into the base of the Y-tube and allow to acclimate Load->Acclimate Observe Record the insect's first choice of arm and the time taken to make the choice Acclimate->Observe Repeat Repeat with a new insect for a statistically significant sample size Observe->Repeat Analyze Analyze data using a chi-square test to determine significant preference Repeat->Analyze End End Analyze->End

Caption: Workflow for a Y-tube olfactometer bioassay.

Detailed Protocol:

  • Apparatus Setup:

    • Set up the Y-tube olfactometer, ensuring it is clean and free of any residual odors.

    • Connect a purified and humidified air source to the two arms of the olfactometer, maintaining a constant airflow (e.g., 0.5 L/min).

  • Sample Application:

    • Apply a standard volume (e.g., 10 µL) of the this compound solution to a filter paper strip and place it in the designated sample chamber of one arm.

    • Apply an equal volume of the solvent to a separate filter paper strip and place it in the other arm as a control.

  • Insect Introduction and Observation:

    • Introduce a single adult insect (of a consistent age and mating status) into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) into one of the arms.

    • Record which arm the insect chooses. Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Replication and Data Analysis:

    • After each trial, clean the olfactometer thoroughly with solvent and bake it if necessary to remove any residual chemicals.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

    • Repeat the experiment with a sufficient number of insects (e.g., 30-50) for each concentration.

    • Analyze the choice data using a chi-square test to determine if there is a statistically significant preference for the arm containing this compound.

Table for Recording Y-Tube Olfactometer Data:

Concentration (ppm)Number of Insects Choosing TreatmentNumber of Insects Choosing ControlNumber of No ChoiceChi-Square (χ²)p-value
50
100
250
500
1000

Field cage experiments provide a bridge between laboratory and open-field trials, allowing for the assessment of the attractant under more natural conditions while controlling the insect population.

Experimental Workflow:

Field_Cage_Workflow Setup Erect field cages containing host plants (if applicable) Trap_Prep Prepare traps (e.g., sticky traps) baited with 7-MTD or control Setup->Trap_Prep Placement Randomly place and rotate traps within the cages Trap_Prep->Placement Release Release a known number of protein-deprived insects Placement->Release Incubation Leave for a set period (e.g., 24-48 hours) Release->Incubation Collection Collect traps and count the number of captured insects Incubation->Collection Analysis Analyze data using ANOVA to compare trap captures Collection->Analysis

Caption: Workflow for a field cage bioassay.

Detailed Protocol:

  • Cage and Trap Setup:

    • Erect field cages in an appropriate outdoor or greenhouse environment.

    • Place potted host plants inside the cages to provide a semi-natural setting.[4]

    • Prepare traps (e.g., delta traps or sticky traps) with a slow-release lure containing the most effective concentration of this compound determined from olfactometer assays.

    • Prepare an equal number of control traps baited with the solvent only.

  • Experimental Design:

    • Place one treatment and one control trap in each cage, positioned at the same height and distance from the center.

    • The placement of treatment and control traps should be randomized and rotated regularly to avoid positional effects.[4]

  • Insect Release and Data Collection:

    • Release a known number of insects (e.g., 100), which have been appropriately conditioned (e.g., protein-deprived to increase food-seeking behavior), into the center of each cage.[4]

    • After a predetermined period (e.g., 24 or 48 hours), collect the traps.

    • Count and record the number of target insects captured in each trap.

  • Data Analysis:

    • Analyze the trap capture data using an appropriate statistical test, such as a t-test or ANOVA, to determine if there is a significant difference in the number of insects captured in the treatment versus the control traps.

Table for Recording Field Cage Trial Data:

Replicate Cage NumberTrap TypeNumber of Insects Captured
1Treatment (7-MTD)
1Control (Solvent)
2Treatment (7-MTD)
2Control (Solvent)
3Treatment (7-MTD)
3Control (Solvent)
......
Average Treatment (7-MTD)
Average Control (Solvent)

Considerations for Drug Development Professionals

Should this compound demonstrate significant attractant properties, its development as a commercial product will require further investigation into:

  • Synthesis and Purity: Development of a cost-effective synthesis route with high purity.

  • Formulation: Creation of stable, slow-release formulations suitable for various trap designs.

  • Specificity: Testing against non-target and beneficial insect species to ensure ecological safety.

  • Regulatory Approval: Conducting toxicological and environmental impact studies to meet regulatory requirements.

By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel insect attractant and generate the robust data necessary for further development and application in integrated pest management programs.

References

No Publicly Available Data for Field Trials of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and experimental data, no specific information regarding field trials, detailed application notes, or experimental protocols for 7-Methyltridecane-5,9-dione could be located. This suggests that the compound may be novel, not yet synthesized, or has not been the subject of published research under this name.

Extensive searches were conducted to find information on the biological activity, synthesis, and natural occurrence of this compound. These searches, including queries for its potential CAS number, did not yield any relevant results. The scientific literature that was retrieved focused on other dione-containing molecules with different structural features and applications, such as antibacterial, anticancer, and anticonvulsant agents. However, none of the available research pertained to the specific chemical structure of this compound.

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for this compound. The absence of publicly accessible data prevents the creation of the detailed scientific content as outlined in the user's request.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to undertake its synthesis and conduct initial exploratory studies to determine its chemical properties and biological activities. As no prior art appears to be available in the public domain, any investigation into this compound would represent a novel area of research.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 7-Methyltridecane-5,9-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and effective method for the synthesis of this compound is a Michael addition reaction. This involves the conjugate addition of an enolate, generated from a ketone, to an α,β-unsaturated ketone. A well-established pathway is the reaction of the enolate of 3-methyl-2-pentanone with (E)-oct-1-en-3-one.

Q2: What are the critical parameters affecting the yield of the Michael addition?

A2: The yield is primarily influenced by the choice of base, reaction temperature, solvent, and the purity of the starting materials. The formation of the desired enolate and the suppression of side reactions are crucial.

Q3: What are the common side products in this synthesis?

A3: Common side products can include self-condensation products of the starting ketones (aldol condensation), products from multiple additions, and isomers of the desired product if the enolate formation is not well-controlled.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation from starting materials and side products. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired product, consider the following potential causes and solutions.

Potential Cause Recommended Action Expected Outcome
Inefficient Enolate Formation Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) instead of alkoxides like sodium ethoxide. Ensure anhydrous conditions and low temperatures (e.g., -78 °C) during enolate formation.Increased conversion of the ketone to its enolate, leading to a higher yield of the Michael adduct.
Degradation of Starting Materials Ensure the purity of 3-methyl-2-pentanone and (E)-oct-1-en-3-one. Use freshly distilled starting materials if necessary.Reduced side reactions and improved yield of the desired product.
Incorrect Reaction Temperature Maintain a low temperature during the addition of the electrophile to the enolate solution to prevent side reactions. Allow the reaction to warm to room temperature slowly.Minimized formation of byproducts and increased selectivity for the desired 1,4-addition product.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Prevention of enolate quenching by protons, leading to improved reaction efficiency.
Issue 2: Formation of Multiple Products

If your reaction mixture shows multiple spots on a TLC plate, indicating the formation of several byproducts, refer to the following table.

Observed Side Product Potential Cause Recommended Action
Aldol Condensation Products The base is reacting with the starting ketones, causing self-condensation.Add the ketone slowly to the base at a low temperature to ensure complete enolate formation before adding the electrophile.
1,2-Addition Product The enolate is attacking the carbonyl carbon of the α,β-unsaturated ketone instead of the β-carbon.Use a softer nucleophile. The use of a Gilman reagent (a lithium dialkylcuprate) can favor 1,4-addition. Alternatively, ensure a well-controlled, low-temperature addition of the electrophile.
Poly-alkylation Products The product enolate is reacting with another molecule of the electrophile.Use a slight excess of the ketone (nucleophile precursor) to ensure the electrophile is consumed. Quench the reaction once the formation of the desired product is maximized, as monitored by TLC or GC-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

Materials:

  • 3-methyl-2-pentanone

  • (E)-oct-1-en-3-one

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF to the flask and cool it to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of 3-methyl-2-pentanone in anhydrous THF to a solution of LDA in THF at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Slowly add a solution of (E)-oct-1-en-3-one in anhydrous THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Reagents & Solvents start->reagents enolate Enolate Formation (3-methyl-2-pentanone + LDA) -78 °C, 1 hr reagents->enolate addition Michael Addition (+ (E)-oct-1-en-3-one) -78 °C to RT, overnight enolate->addition quench Reaction Quench (aq. NH4Cl) addition->quench extract Extraction (Diethyl Ether) quench->extract dry Drying (MgSO4) extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 3-methyl-2-pentanone enolate Lithium Enolate ketone->enolate + LDA, -78 °C enone (E)-oct-1-en-3-one adduct Michael Adduct (enolate) enolate->adduct + (E)-oct-1-en-3-one product This compound adduct->product + H+ (workup)

Caption: Reaction pathway for the Michael addition synthesis.

Troubleshooting_Logic start Low Yield or Multiple Products check_enolate Check Enolate Formation Conditions start->check_enolate check_purity Check Starting Material Purity start->check_purity check_temp Check Reaction Temperature start->check_temp action_base Use Stronger Base (LDA) Ensure Anhydrous Conditions check_enolate->action_base action_distill Purify/Distill Starting Materials check_purity->action_distill action_temp Maintain Low Temperature (-78 °C) check_temp->action_temp outcome Improved Yield and Purity action_base->outcome action_distill->outcome action_temp->outcome

Caption: Troubleshooting logic for synthesis yield improvement.

Technical Support Center: Purification of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our team has conducted a comprehensive search for detailed experimental protocols and purification data specifically for 7-Methyltridecane-5,9-dione. At present, there is a lack of publicly available scientific literature detailing the synthesis, purification, and common impurities associated with this specific compound.

Due to this absence of specific data, we are unable to provide a detailed and targeted technical support guide, including troubleshooting procedures, quantitative data tables, and specific experimental workflows for this compound.

To develop the comprehensive resource you require, the following information would be necessary:

  • A validated synthesis protocol for this compound: This would allow for the identification of potential starting materials, reagents, and by-products that could present as impurities.

  • Experimental data from the purification of this compound: This includes, but is not limited to, purification techniques employed (e.g., column chromatography, recrystallization), solvents used, observed yields, and purity levels achieved.

  • Analytical data of the crude and purified product: Spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and chromatographic data (e.g., HPLC, GC) would be essential for identifying specific impurities and developing effective purification strategies.

We are committed to providing accurate and valuable technical information. Once specific experimental data for this compound becomes available in the scientific literature, we will develop the comprehensive technical support center guide as originally requested.

In the interim, we can offer general guidance on the purification of β-diketones. The following sections provide a generalized troubleshooting guide and frequently asked questions based on common challenges encountered during the purification of similar compounds.

General Troubleshooting Guide for β-Diketone Purification

This guide addresses common issues that may arise during the purification of β-diketones using standard laboratory techniques such as column chromatography and recrystallization.

Frequently Asked Questions (FAQs) - Column Chromatography

Question Possible Cause(s) Suggested Solution(s)
Why is my β-diketone streaking or tailing on the TLC/column? The compound may be interacting too strongly with the stationary phase (e.g., silica gel) due to its acidic protons. The compound might be unstable on silica gel.Add a small amount of a mild acid (e.g., 0.1% acetic acid or triethylamine for basic compounds) to the eluent to suppress ionization. Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., C18).
Why is the separation between my desired compound and impurities poor? The solvent system may not have the optimal polarity. The column may have been packed improperly, leading to channeling. The sample may have been loaded improperly.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify the best eluent system. Ensure the column is packed uniformly without any air bubbles.[1][2] Load the sample in a narrow band using a minimal amount of solvent.
Why did my compound not elute from the column? The eluent may be too non-polar. The compound may have decomposed on the column.Gradually increase the polarity of the eluent. Check the stability of your compound on silica gel using a small-scale test before performing a large-scale column.[3]

Frequently Asked Questions (FAQs) - Recrystallization

Question Possible Cause(s) Suggested Solution(s)
Why won't my β-diketone crystallize? The solution may be supersaturated. Too much solvent may have been used. The compound may be "oiling out" instead of crystallizing.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the solvent volume by evaporation. Re-dissolve the oil in a minimum of hot solvent and allow it to cool more slowly. Consider using a different solvent or a solvent mixture.
Why is the recovery from recrystallization very low? Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. The compound has significant solubility in the cold solvent.Use the minimum amount of near-boiling solvent to dissolve the compound. Always wash the collected crystals with a minimal amount of ice-cold solvent. Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.
Why are the crystals discolored or appear impure after recrystallization? The cooling process was too rapid, trapping impurities within the crystal lattice. The initial crude material was highly impure.Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. Consider a preliminary purification step (e.g., activated charcoal treatment or a quick filtration through a silica plug) before recrystallization.

Generalized Purification Workflow

The following diagram illustrates a general workflow for the purification of a synthesized β-diketone.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Extract Solvent Extraction Workup->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Fractions Collection of Fractions Column->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Concentrate2 Solvent Removal Combine->Concentrate2 Recrystallize Recrystallization Concentrate2->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: General purification workflow for a β-diketone.

General Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common purification problems.

Troubleshooting_Flowchart Start Purification Problem Technique Which Technique? Start->Technique Column Column Chromatography Technique->Column Column Recrystallization Recrystallization Technique->Recrystallization Recrystallization Poor_Sep Poor Separation? Column->Poor_Sep No_Crystals No Crystals? Recrystallization->No_Crystals No_Elution No Elution? Poor_Sep->No_Elution No Solvent Optimize Solvent System (TLC) Poor_Sep->Solvent Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Induce_Crystals Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystals Yes Check_Solubility Review Solvent Choice Low_Yield->Check_Solubility Yes Packing Check Column Packing Solvent->Packing Check_Stability Check Compound Stability Increase_Polarity->Check_Stability Reduce_Solvent Reduce Solvent Volume Induce_Crystals->Reduce_Solvent Min_Solvent Use Minimum Hot Solvent Check_Solubility->Min_Solvent Cold_Wash Wash with Ice-Cold Solvent Min_Solvent->Cold_Wash

Caption: Troubleshooting flowchart for purification issues.

References

Technical Support Center: Synthesis of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyltridecane-5,9-dione. The information provided is based on established synthetic methodologies for β-diketones, as direct synthesis protocols for this specific molecule are not widely published.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most probable synthetic routes for this compound, a long-chain, unsymmetrical β-diketone, are based on general and widely used methods for β-diketone synthesis. These include:

  • Mixed (Crossed) Claisen Condensation: This is a base-catalyzed reaction between a ketone and an ester.[1][2][3][4][5][6][7][8] For the synthesis of this compound, this would likely involve the reaction of 2-methylheptan-4-one with an ester of valeric acid (e.g., ethyl valerate).

  • Acylation of a Ketone Enolate: This method involves the reaction of a pre-formed ketone enolate with an acylating agent, such as an acid chloride or an ester.[9][10] For this target molecule, the enolate of 2-nonanone could be acylated with 2-methylbutyryl chloride.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The nature and quantity of impurities are highly dependent on the chosen synthetic route and reaction conditions. Common impurities are summarized in the table below.

Q3: How can I purify the crude this compound?

A3: Purification of β-diketones can be challenging due to their physical properties. Common methods include:

  • Distillation: Vacuum distillation can be effective for removing lower-boiling impurities and unreacted starting materials.

  • Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from closely related impurities.

  • Copper Chelate Formation: β-Diketones form stable, often crystalline, copper(II) chelates.[11] This complex can be precipitated from the crude reaction mixture, washed, and then decomposed to yield the purified β-diketone.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. β-Diketones exist as a mixture of keto and enol tautomers in solution, which will be observable in the NMR spectra.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and identifying volatile impurities.[15][16][17] Derivatization may sometimes be employed to improve the chromatographic behavior of the diketone.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbonyl groups of both the keto and enol forms, as well as the hydroxyl group of the enol tautomer.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Ensure stoichiometric amounts of reagents are used, particularly the base in Claisen condensations as it is consumed.[3][18]
Side reactions - Optimize the order of addition of reagents. - Use a non-nucleophilic base like LDA for ketone acylation to minimize side reactions.[3] - For Claisen condensations, use an alkoxide base that matches the ester's alcohol portion to prevent transesterification.[18][19]
Product degradation during workup - Avoid strongly acidic or basic conditions during workup if the product is sensitive to hydrolysis. - Ensure the workup is performed at a low temperature.
Inefficient purification - Optimize the purification method (e.g., change chromatography solvent system, try vacuum distillation, or use the copper chelate method).
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Step
Unreacted starting materials (ketone and/or ester) Incomplete reactionSee troubleshooting steps for "Low Yield".
Self-condensation product of the ketone (Aldol adduct/condensate) The ketone enolate reacts with another molecule of the ketone instead of the ester. This is a common side reaction in mixed Claisen condensations.[1]- Slowly add the ketone to a mixture of the base and the ester. - Use a large excess of the ester.[2]
Transesterification product The alkoxide base used in a Claisen condensation does not match the alcohol portion of the ester starting material.[18][19]Use an alkoxide base corresponding to the ester's alcohol (e.g., sodium ethoxide with an ethyl ester).
Product of double acylation The enolate of the β-diketone product reacts with another molecule of the acylating agent.Use a slight excess of the ketone and add the acylating agent slowly.

Summary of Potential Impurities

Synthetic Route Potential Impurity Reason for Formation Analytical Method for Detection
Mixed Claisen Condensation Unreacted 2-methylheptan-4-oneIncomplete reactionGC-MS, 1H NMR
Unreacted ethyl valerateIncomplete reactionGC-MS, 1H NMR
Aldol self-condensation product of 2-methylheptan-4-oneKetone enolate reacts with another ketone molecule.[1]GC-MS, 1H NMR, 13C NMR
Transesterification product (if incorrect alkoxide is used)Reaction of the ester with a non-corresponding alkoxide base.[18]GC-MS
Acylation of Ketone Enolate Unreacted 2-nonanoneIncomplete reactionGC-MS, 1H NMR
Unreacted 2-methylbutyryl chloride (or corresponding acid)Incomplete reaction or hydrolysis during workupGC-MS (as acid), IR (acid O-H stretch)
Self-condensation product of 2-nonanoneAldol reaction can compete with acylation if conditions are not optimized.GC-MS, 1H NMR, 13C NMR

Experimental Protocols

Method 1: Synthesis of this compound via Mixed Claisen Condensation

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Reaction: A mixture of 2-methylheptan-4-one (1.0 equivalent) and ethyl valerate (1.5 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by TLC or GC.

  • Workup: The reaction mixture is cooled to room temperature and quenched by pouring it into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis of this compound via Acylation of a Ketone Enolate

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. To this solution, add 2-nonanone (1.0 equivalent) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: 2-Methylbutyryl chloride (1.05 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_claisen Mixed Claisen Condensation cluster_acylation Ketone Acylation ketone_c 2-Methylheptan-4-one reaction_c ketone_c->reaction_c ester_c Ethyl Valerate ester_c->reaction_c base_c Sodium Ethoxide base_c->reaction_c product_c This compound reaction_c->product_c ketone_a 2-Nonanone enolate_a Lithium Enolate ketone_a->enolate_a base_a LDA base_a->enolate_a reaction_a enolate_a->reaction_a acyl_chloride_a 2-Methylbutyryl Chloride acyl_chloride_a->reaction_a product_a This compound reaction_a->product_a

Caption: Plausible synthetic pathways for this compound.

Troubleshooting_Low_Yield start Low Product Yield check_reaction Check for Incomplete Reaction start->check_reaction check_side_reactions Investigate Side Reactions check_reaction->check_side_reactions No solution_incomplete Increase reaction time/temp Ensure correct stoichiometry check_reaction->solution_incomplete Yes check_workup Review Workup & Purification check_side_reactions->check_workup No solution_side Optimize reagent addition Change base Use excess of one reagent check_side_reactions->solution_side Yes solution_workup Use milder workup conditions Optimize purification method check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low product yield.

References

Optimizing GC-MS Parameters for 7-Methyltridecane-5,9-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 7-Methyltridecane-5,9-dione.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for analyzing this compound?

A1: For the analysis of a relatively non-polar, long-chain diketone such as this compound, a low to mid-polarity column is recommended. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, TG-5MS). These columns provide good resolution and thermal stability for a wide range of compounds.[1][2][3]

Q2: What are the typical GC oven starting parameters for this compound?

A2: A good starting point for the initial oven temperature is around 60°C, held for 1-2 minutes. This allows for sharp peak shapes of the solvent and any early eluting compounds. The temperature can then be ramped up to a final temperature that ensures the elution of the target analyte.

Q3: How can I optimize the temperature program for better separation?

A3: Temperature programming is crucial for separating compounds in a mixture.[4][5] For this compound, a multi-step ramp can be effective. A typical program might involve an initial ramp of 10°C/min to 175°C, followed by a slower ramp of 4-6°C/min to 300°C, with a final hold time of 10-20 minutes to ensure all components have eluted.[1][3] The ramp rates and hold times should be adjusted based on the complexity of your sample matrix to achieve optimal separation from other components.

Q4: What are the key MS parameters to consider?

A4: For the mass spectrometer, operating in electron ionization (EI) mode at a standard energy of 70 eV is typical for generating reproducible fragmentation patterns.[3] The mass scan range should be set to encompass the expected molecular ion and fragment ions of this compound (molecular weight: 226.38 g/mol ). A scan range of m/z 50-400 would be a reasonable starting point.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Injection volume too large.1. Use a deactivated injector liner. 2. Bake out the column at the maximum recommended temperature. 3. Reduce the injection volume.
No Peak Detected 1. Compound did not elute from the column. 2. Incorrect MS scan range. 3. Thermal degradation of the analyte.1. Increase the final oven temperature and/or hold time. 2. Ensure the scan range includes the expected m/z values. 3. Lower the injector temperature. Consider derivatization if degradation persists.
Co-eluting Peaks 1. Inadequate chromatographic separation.1. Optimize the GC temperature program (slower ramp rates). 2. Consider using a longer GC column or a column with a different stationary phase.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system.1. Check the gas supply and regulators. 2. Perform a leak check on the GC system.
Unexpected Mass Fragments 1. Background contamination. 2. Isomeric impurities. 3. Complex fragmentation pathways.1. Run a blank to identify background ions. 2. Analyze a pure standard to confirm the fragmentation pattern. 3. Consult literature on the mass spectrometry of β-diketones for common fragmentation pathways.[6][7]

Experimental Protocols

General GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 1-10 µg/mL.

  • If necessary, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 6890 or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Program - Initial: 60°C, hold for 1 min - Ramp 1: 10°C/min to 175°C - Ramp 2: 4°C/min to 300°C - Final Hold: 10 min at 300°C
MS System Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 50-400
Scan Speed Normal

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Cleanup Optional: Solid-Phase Extraction (SPE) Dissolution->Cleanup Injection Inject into GC Cleanup->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of Peak Chromatogram->MassSpectrum Quantification Quantify using Peak Area Chromatogram->Quantification Identification Identify Compound by Fragmentation Pattern MassSpectrum->Identification

Caption: A general workflow for the GC-MS analysis of this compound.

Troubleshooting_Logic Start GC-MS Analysis Issue NoPeak No Peak Detected? Start->NoPeak BadPeak Poor Peak Shape? NoPeak->BadPeak No CheckTemp Increase Final Oven Temperature and Hold Time NoPeak->CheckTemp Yes WrongRT Inconsistent Retention Time? BadPeak->WrongRT No CheckLiner Use Deactivated Injector Liner BadPeak->CheckLiner Yes End Consult Instrument Manual or Further Expertise WrongRT->End No CheckFlow Check Carrier Gas Flow Rate WrongRT->CheckFlow Yes CheckMS Verify MS Scan Range CheckTemp->CheckMS BakeColumn Bake Out Column CheckLiner->BakeColumn LeakCheck Perform System Leak Check CheckFlow->LeakCheck

Caption: A logical troubleshooting guide for common GC-MS issues.

References

Technical Support Center: Degradation of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 7-Methyltridecane-5,9-dione.

Frequently Asked Questions (FAQs)

Q1: What are the potential initial enzymatic steps in the degradation of this compound?

Based on studies of similar β-diketones, the initial enzymatic attack on this compound is likely to involve either hydrolytic or oxidative cleavage of the C-C bond between the two carbonyl groups.[1][2][3] The two primary hypothesized pathways are:

  • Pathway A: Hydrolytic Cleavage: A β-diketone hydrolase could catalyze the addition of a water molecule across the C5-C6 or C8-C9 bond, leading to the formation of a carboxylic acid and a ketone.

  • Pathway B: Oxidative Cleavage: A dioxygenase enzyme could incorporate molecular oxygen, leading to the formation of an ester intermediate which is then hydrolyzed.[2][3]

Q2: We are not observing any degradation of this compound in our microbial cultures. What are the possible reasons?

Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:

  • Microbial Strain Selection: The selected microbial strain may not possess the necessary enzymatic machinery to degrade this specific β-diketone. It is advisable to screen a variety of microorganisms known for their ability to degrade hydrocarbons and ketones.

  • Culture Conditions: The degradation of long-chain alkanes and ketones can be sensitive to culture conditions.[4] Optimize parameters such as pH, temperature, aeration, and nutrient availability.

  • Compound Bioavailability: this compound is a lipophilic compound. Its low aqueous solubility might limit its availability to the microbial cells. The addition of a surfactant or co-solvent might improve bioavailability.

  • Toxicity: At high concentrations, the compound might be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration.

  • Acclimatization: The microbial culture may require a period of acclimatization to induce the expression of the relevant degradative enzymes. Consider a fed-batch culture or a gradual increase in the substrate concentration.

Q3: We have identified several degradation products. How can we confirm their chemical structures?

The identification of intermediate and final degradation products is crucial for elucidating the degradation pathway. A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization of polar metabolites may be necessary to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of more polar and non-volatile metabolites.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of purified metabolites, 1H and 13C NMR are invaluable.

Q4: Our in vitro enzyme assays show low or no activity. What are some common pitfalls?

When working with cell-free extracts or purified enzymes, consider the following:

  • Cofactor Requirements: Many hydrolases and dioxygenases require specific cofactors (e.g., metal ions, NAD(P)H) for their activity.[3] Ensure that all necessary cofactors are present in the reaction buffer.

  • Enzyme Stability: The enzyme might be unstable under the assay conditions. Optimize pH, temperature, and buffer composition. The addition of stabilizing agents like glycerol or BSA might be beneficial.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Perform a substrate-dependent activity assay to determine the optimal substrate concentration.

  • Incorrect Enzyme Class: You may be assaying for the wrong type of enzymatic activity. If hydrolytic assays are negative, consider setting up assays for oxidative cleavage.

Troubleshooting Guides

Guide 1: Low Yield of Degradation Products
Symptom Possible Cause Suggested Solution
Minimal decrease in parent compound concentration.Inefficient microbial strain or enzyme.Screen other microbial isolates or consider enzyme engineering to improve activity.
Parent compound adsorbs to culture vessel.Hydrophobic nature of the compound.Use silanized glassware and include a surfactant in the medium.
Degradation products are volatile and lost during incubation.High volatility of smaller ketones and acids.Use a closed incubation system and analyze the headspace for volatile organic compounds (VOCs).
Guide 2: Identification of Unexpected Metabolites
Symptom Possible Cause Suggested Solution
Metabolites with higher molecular weight than the parent compound are detected.Biotransformation reactions such as methylation or hydroxylation are occurring.Analyze the culture medium for potential sources of methyl or hydroxyl groups and consider these alternative pathways.
A wide range of acidic and alcoholic compounds are identified.The degradation pathway is complex and involves multiple enzymatic steps.Perform time-course experiments to identify the order of appearance of metabolites and elucidate the pathway.

Experimental Protocols

Protocol 1: Whole-Cell Degradation Assay
  • Prepare the Inoculum: Grow the microbial strain in a suitable liquid medium to the mid-exponential phase.

  • Set up the Degradation Culture: In a series of flasks, add a defined volume of sterile mineral salts medium.

  • Add the Substrate: Add this compound (dissolved in a minimal volume of a suitable solvent like acetone) to a final concentration of 50-100 mg/L. Include a solvent control.

  • Inoculate: Inoculate the flasks with the prepared culture to a starting OD600 of 0.1.

  • Incubation: Incubate the flasks at the optimal temperature and shaking speed for the chosen microorganism.

  • Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots for analysis.

  • Extraction: Extract the culture aliquots with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analysis: Analyze the extracts by GC-MS or LC-MS to quantify the remaining parent compound and identify degradation products.

Protocol 2: In Vitro Degradation Assay with Cell-Free Extract
  • Prepare Cell-Free Extract: Grow the microbial culture to the late exponential phase, harvest the cells by centrifugation, and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press and centrifuge to pellet cell debris. The supernatant is the cell-free extract.

  • Set up the Reaction: In a microcentrifuge tube, combine the cell-free extract, a suitable buffer (e.g., phosphate or Tris-HCl), and any required cofactors.

  • Initiate the Reaction: Add this compound to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Stop the Reaction: At different time points, stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Extraction and Analysis: Extract the reaction mixture and analyze by GC-MS or LC-MS.

Quantitative Data

Table 1: Hypothetical Degradation of this compound by Pseudomonas sp. Strain XYZ
Time (hours)Parent Compound Remaining (%)Concentration of Heptan-2-one (mg/L)Concentration of 6-Methylnonanoic acid (mg/L)
010000
12785.23.8
244512.19.5
481518.915.2
72<520.518.1
Table 2: Hypothetical Kinetic Parameters of a Purified β-Diketone Hydrolase
SubstrateKm (µM)Vmax (µmol/min/mg protein)
This compound15025.4
Nonane-4,6-dione12035.8
Acetylacetone25015.2

Visualizations

degradation_pathway cluster_pathway_a Pathway A: Hydrolytic Cleavage cluster_pathway_b Pathway B: Oxidative Cleavage A_start This compound A_int1 Intermediate A_start->A_int1 β-Diketone Hydrolase A_prod1 Heptan-2-one A_int1->A_prod1 A_prod2 6-Methylnonanoic acid A_int1->A_prod2 B_start This compound B_int1 Ester Intermediate B_start->B_int1 Dioxygenase B_prod1 Pentanoic acid B_int1->B_prod1 Esterase B_prod2 2-Methyloctan-4-one B_int1->B_prod2 Esterase experimental_workflow culture Microbial Culture (e.g., Pseudomonas sp.) incubation Incubation with This compound culture->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS / LC-MS Analysis extraction->analysis identification Metabolite Identification analysis->identification elucidation Pathway Elucidation identification->elucidation troubleshooting_tree start No Degradation Observed q1 Are cells viable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Toxicity issue q2 Is the compound bioavailable? a1_yes->q2 check_toxicity Check for compound toxicity. a1_no->check_toxicity a2_yes Yes q2->a2_yes a2_no No q2->a2_no Solubility issue q3 Are culture conditions optimal? a2_yes->q3 add_surfactant Add surfactant or co-solvent. a2_no->add_surfactant a3_yes Yes q3->a3_yes a3_no No q3->a3_no Suboptimal environment end Consider screening other strains or inducing enzyme expression. a3_yes->end optimize_conditions Optimize pH, temp, aeration. a3_no->optimize_conditions

References

Technical Support Center: Optimizing Bioassay Response to 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyltridecane-5,9-dione and other hydrophobic compounds in bioassays. The information provided aims to address common challenges and improve experimental outcomes.

Introduction

This compound is a hydrophobic molecule, and as with many lipophilic compounds, achieving a robust and reproducible bioassay response can be challenging. The primary obstacle stems from its poor solubility in aqueous cell culture media, which can lead to compound precipitation, low bioavailability, and consequently, a weak or inconsistent biological signal. This guide offers systematic approaches to troubleshoot and enhance your bioassay performance when working with this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the cell culture medium. What can I do?

A1: Compound precipitation is a common issue with hydrophobic molecules. Here are several strategies to address this:

  • Optimize Solvent Concentration: While DMSO is a common solvent, its concentration in the final assay medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and cause your compound to fall out of solution.[1][2]

  • Use a Co-solvent: Consider using a co-solvent system. Solvents like ethanol, or pluronic F-68 can sometimes improve solubility when used in combination with DMSO.[1]

  • Employ Solubilizing Agents: For particularly challenging compounds, cyclodextrins or bovine serum albumin (BSA) can be included in the assay medium to encapsulate the hydrophobic molecule and improve its solubility.

  • Sonication: Briefly sonicating the compound in the medium before adding it to the cells can help to disperse it more effectively.

Q2: I am observing a very low or no bioassay signal. How can I improve it?

A2: A weak signal is often linked to low compound bioavailability. To enhance the signal:

  • Increase Compound Concentration (with caution): While increasing the concentration might seem intuitive, it can also lead to precipitation. If you increase the concentration, ensure the compound remains in solution.

  • Enhance Cell Permeability: For intracellular targets, permeabilizing agents like a very low concentration of digitonin or saponin can be used, but this must be carefully optimized to avoid cell toxicity.

  • Increase Incubation Time: The compound may require a longer incubation period to elicit a measurable response. A time-course experiment is recommended to determine the optimal incubation time.

  • Assay Sensitivity: Ensure your detection method is sensitive enough. For example, luminescence-based readouts are often more sensitive than fluorescence or absorbance-based assays.

Q3: How can I be sure that the observed effect is specific to my compound and not due to solvent artifacts?

A3: This is a critical aspect of any bioassay. To ensure the specificity of the response:

  • Include a Vehicle Control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.[2] This will help you to distinguish the effect of the compound from that of the solvent.

  • Dose-Response Curve: A specific biological effect should ideally show a dose-dependent response. Performing a dose-response experiment can help to confirm the specificity of the observed activity.

  • Use of a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of your compound as a negative control.

Troubleshooting Guide

Issue: Inconsistent results between experiments.
  • Question: Are you preparing your compound dilutions fresh for each experiment?

    • Answer: Hydrophobic compounds can adsorb to plastic surfaces over time, leading to a decrease in the effective concentration. It is recommended to prepare fresh dilutions for each experiment.

  • Question: Is your cell passage number consistent?

    • Answer: Cell characteristics can change with high passage numbers. Try to use cells within a consistent and low passage number range for all experiments.

  • Question: Are you ensuring a homogenous distribution of the compound in your assay plates?

    • Answer: After adding the compound to the wells, ensure proper mixing by gently pipetting or using an orbital shaker.

Issue: High background signal in the bioassay.
  • Question: Is your compound interfering with the assay detection method?

    • Answer: Some compounds can have intrinsic fluorescence or can quench the signal. Run a control with the compound in the absence of cells to check for any interference.

  • Question: Could the solvent be causing the high background?

    • Answer: Test different concentrations of your solvent in the assay without the compound to see if it contributes to the background signal.

Data Presentation

Table 1: Hypothetical Bioassay Response of this compound with Different Formulation Strategies.

Formulation StrategyThis compound Concentration (µM)Bioassay Signal (Relative Luminescence Units)Standard Deviation
0.5% DMSO101500250
0.5% DMSO + 0.1% BSA104500400
0.5% DMSO + 1 mM β-cyclodextrin106200550
Vehicle Control (0.5% DMSO)050050

Experimental Protocols

Protocol: Cell-Based Luciferase Reporter Assay for this compound
  • Cell Seeding:

    • Seed a suitable reporter cell line in a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in a suitable solvent (e.g., DMSO) to prepare working stocks.

    • Further dilute the working stocks in pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Visualizations

TroubleshootingWorkflow start Start: Poor Bioassay Response check_solubility Is the compound soluble in the final assay medium? start->check_solubility check_bioavailability Is the compound bioavailable to the cells? check_solubility->check_bioavailability Yes troubleshoot_solubility Troubleshoot Solubility: - Decrease final DMSO concentration - Use co-solvents - Add solubilizing agents (BSA, cyclodextrin) check_solubility->troubleshoot_solubility No check_assay_conditions Are the assay conditions optimal? check_bioavailability->check_assay_conditions Yes troubleshoot_bioavailability Troubleshoot Bioavailability: - Increase incubation time - Check cell permeability (use with caution) - Verify target expression in cell line check_bioavailability->troubleshoot_bioavailability No troubleshoot_assay_conditions Troubleshoot Assay Conditions: - Optimize cell density - Check for compound interference - Validate detection reagent check_assay_conditions->troubleshoot_assay_conditions No end_good Good Bioassay Response check_assay_conditions->end_good Yes troubleshoot_solubility->check_solubility end_bad Re-evaluate Compound/Assay troubleshoot_solubility->end_bad troubleshoot_bioavailability->check_bioavailability troubleshoot_bioavailability->end_bad troubleshoot_assay_conditions->check_assay_conditions troubleshoot_assay_conditions->end_bad

Caption: Troubleshooting decision tree for poor bioassay response.

HydrophobicCompoundPrep stock 1. Prepare High Concentration Stock in 100% DMSO intermediate 2. Create Intermediate Dilutions in 100% DMSO stock->intermediate final_prep 3. Prepare Final Working Solution in Assay Medium intermediate->final_prep add_to_cells 4. Add to Cells in Assay Plate final_prep->add_to_cells solubilizer Optional: Add Solubilizing Agent (e.g., BSA, Cyclodextrin) to Assay Medium solubilizer->final_prep

Caption: Workflow for preparing a hydrophobic compound for a bioassay.

References

Technical Support Center: 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for 7-Methyltridecane-5,9-dione?

Due to its structure as a long-chain aliphatic diketone, this compound is expected to be a relatively stable, non-volatile organic compound. For optimal stability, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent contamination and potential degradation.[2]

Q2: Does this compound require refrigerated or frozen storage?

While room temperature storage is likely adequate for short-term use, long-term storage at refrigerated temperatures (2-8°C) is recommended to minimize the potential for slow degradation. For extended periods (months to years), storing the compound in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is the best practice to ensure maximum stability.

Q3: What type of container should I use to store this compound?

Use a tightly sealed, chemically resistant container. Borosilicate glass bottles with PTFE-lined screw caps are an excellent choice. Ensure the container is clearly labeled with the compound's name, date of receipt, and any known hazards.[3][4]

Q4: Is this compound sensitive to light or air?

While specific data is unavailable, many organic compounds, especially those with carbonyl functional groups (diones), can be sensitive to light and air over long periods. Air can lead to slow oxidation. Therefore, it is advisable to store the compound protected from light, for instance, by using an amber glass vial or by placing the container in a dark storage cabinet.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Q5: What chemical incompatibilities should I be aware of?

This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.[2][5] Keeping it isolated from these substances minimizes the risk of degradation or violent reactions.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound appears discolored or has an unusual odor. Chemical degradation due to improper storage (e.g., exposure to air, light, or incompatible substances).Do not use the compound. Dispose of it according to your institution's hazardous waste protocols.[6] In the future, ensure storage in a tightly sealed, amber container, potentially under an inert atmosphere.
Inconsistent experimental results using an older batch of the compound. The compound may have degraded over time, leading to lower purity.It is recommended to use a fresh batch of the compound. If that is not possible, consider re-purifying the existing stock (e.g., via chromatography or distillation) and confirming its identity and purity through analytical methods like NMR or GC-MS before use.
The compound has solidified or appears viscous. The compound may have a melting point near the storage temperature. Long-chain hydrocarbons can be waxy or solid at room temperature.Gently warm the container in a water bath to liquefy the contents before use. Ensure the container is securely sealed during warming. Do not use a direct flame or hot plate.[6]

Storage Conditions Summary

The following table summarizes the generally recommended storage conditions for long-chain aliphatic ketones like this compound.

Condition Short-Term (Days to Weeks) Long-Term (Months to Years)
Temperature Room Temperature (20-25°C)Refrigerated (2-8°C) or Frozen (-20°C)
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)
Light Protected from direct lightStored in an amber vial or in the dark
Container Tightly sealed glass bottleTightly sealed glass bottle with PTFE-lined cap

Experimental Protocols

As no specific experimental protocols involving this compound were found, a general protocol for preparing a stock solution for experimental use is provided below.

Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Bring the container of this compound to room temperature before opening to prevent condensation of moisture into the compound.

  • Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of the compound into a new, clean glass vial.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol, or another organic solvent in which the compound is soluble) to the vial to achieve the target concentration of 10 mM.

  • Mixing: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C. Before each use, thaw the solution and bring it to room temperature. Mix thoroughly before taking an aliquot.

Visual Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a laboratory setting.

G cluster_receipt Receiving Compound cluster_storage Storage Decision cluster_usage Experimental Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory System Inspect->Log Decision Short-term or Long-term Use? Log->Decision ShortTerm Store at Room Temp (Cool, Dry, Dark) Decision->ShortTerm Short-term LongTerm Store at -20°C under Inert Gas Decision->LongTerm Long-term Equilibrate Equilibrate to Room Temp ShortTerm->Equilibrate LongTerm->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Prepare Prepare Stock Solution Weigh->Prepare Use Use in Experiment Prepare->Use Return Return to Correct Storage Use->Return

Caption: Workflow for receiving, storing, and using this compound.

References

Validation & Comparative

A Comparative Analysis of 7-Methyltridecane-5,9-dione and Other Semiochemicals for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of 7-Methyltridecane-5,9-dione with alternative semiochemicals, supported by experimental data, detailed methodologies, and signaling pathway diagrams.

While this compound is a structurally intriguing molecule, a comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding its biological activity as a semiochemical. There are no published studies detailing its synthesis for pheromonal purposes, its efficacy in eliciting behavioral responses in insects, or its specific signaling pathways. PubChem, a comprehensive database of chemical molecules, contains an entry for 7-Methyltridecane but not for its 5,9-dione derivative[1].

Given the absence of data on this compound, this guide will provide a comparative analysis of well-characterized, structurally related long-chain hydrocarbon and ketone semiochemicals. This comparison will serve as a valuable resource for researchers and drug development professionals by illustrating the key performance indicators and experimental methodologies common in the study of this class of semiochemicals. The selected alternatives are potent and widely studied insect pheromones, offering a solid baseline for understanding the structure-activity relationships and experimental considerations for long-chain, non-polar, or moderately polar semiochemicals.

Comparative Semiochemicals

For the purpose of this guide, we will compare the following two well-documented insect pheromones:

  • (Z)-9-Tricosene (Muscalure): A C23 mono-unsaturated hydrocarbon, it is the primary sex pheromone of the female housefly (Musca domestica) and is also involved in the chemical communication of other insects like Drosophila melanogaster[2][3][4]. It is widely used in pest control to lure males into traps[2][3].

  • 3,13-Dimethylheptadecane: A C19 dimethyl-branched alkane, it is the major sex pheromone component of the western false hemlock looper (Nepytia freemani)[5]. This compound is a prime example of a branched hydrocarbon acting as a specific chemical signal.

These compounds, while differing in their specific structures from this compound, represent the broader classes of unsaturated hydrocarbons and branched alkanes that are common motifs in insect chemical communication.

Quantitative Data Presentation

The following table summarizes key quantitative data for the selected semiochemicals. The lack of data for this compound is noted.

Parameter This compound (Z)-9-Tricosene 3,13-Dimethylheptadecane
Chemical Formula C₁₄H₂₆O₂C₂₃H₄₆C₁₉H₄₀
Molecular Weight 226.36 g/mol 322.6 g/mol 268.5 g/mol
Target Species Not documentedMusca domestica (Housefly), Drosophila melanogasterNepytia freemani (Western false hemlock looper)
Function Not documentedSex pheromone, aggregation cue[4]Sex pheromone[5]
Behavioral Response Not documentedAttraction of males, oviposition guidance[2][4]Attraction of males[5]
Effective Dose (Field Trapping) Not documentedTypically used in baited traps100μg in traps showed significant male attraction[5]
Antennal Response (EAG) Not documentedElicits strong antennal responses in male M. domesticaElicits electroantennographic responses in male N. freemani[5]

Experimental Protocols

The identification and evaluation of semiochemicals involve a standardized set of experimental procedures. Below are detailed methodologies for key experiments cited in the study of long-chain hydrocarbon pheromones.

1. Pheromone Extraction and Identification:

  • Sample Collection: Pheromones are typically extracted from the glands of the emitting insects (e.g., abdominal tips of female moths) or from volatiles collected from the headspace of calling individuals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is analyzed by GC-MS to separate and identify the chemical components. The mass spectra of individual peaks are compared to libraries of known compounds for tentative identification.

  • Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify the biologically active components, the effluent from the GC column is split. One part goes to the mass spectrometer for chemical identification, and the other part is passed over a live insect antenna. An electroantennogram (EAG) records the electrical responses of the antenna to the eluted compounds, thus pinpointing the specific pheromone components[5].

2. Electrophysiological Bioassays: Electroantennography (EAG)

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes containing a conductive solution[6][7].

  • Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing known concentrations of the test semiochemical are introduced into the airstream[7].

  • Data Recording: The voltage difference between the two ends of the antenna is amplified and recorded. A significant depolarization in response to a chemical stimulus indicates that the insect's olfactory receptor neurons are sensitive to that compound[6][8]. The amplitude of the EAG response can be used to quantify the sensitivity of the antenna to different compounds and concentrations[6].

3. Behavioral Bioassays:

  • Olfactometer Assays: These assays are used to test the behavioral response of an insect to a chemical stimulus in a controlled environment. A common setup is a Y-tube olfactometer, where an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one containing the test compound and a control (solvent only). The number of insects choosing each arm of the Y-tube is recorded to determine attraction or repellency.

  • Wind Tunnel Assays: To study long-range orientation and flight behavior, insects are released into a wind tunnel where a plume of the semiochemical is released from a point source upwind. The flight track of the insect is recorded and analyzed to quantify behaviors such as upwind flight, casting, and source location[9].

  • Field Trapping: To evaluate the efficacy of a semiochemical under natural conditions, traps baited with the synthetic compound are deployed in the field. The number of target insects captured in the baited traps is compared to the number captured in unbaited control traps[10].

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in semiochemical research.

Experimental_Workflow_for_Pheromone_Identification cluster_extraction Pheromone Extraction & Analysis cluster_bioassay Bioassay-Guided Identification cluster_synthesis_eval Synthesis & Behavioral Evaluation Insect Insect Colony Extraction Pheromone Gland Extraction Insect->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Tentative_ID Tentative Compound Identification GC_MS->Tentative_ID GC_EAD Coupled GC- Electroantennographic Detection (GC-EAD) GC_MS->GC_EAD Tentative_ID->GC_EAD Active_Components Identification of Biologically Active Components GC_EAD->Active_Components Synthesis Chemical Synthesis of Active Components Active_Components->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Behavioral_Assay Behavioral Assays (Olfactometer, Wind Tunnel) Synthesis->Behavioral_Assay Field_Trials Field Trapping Trials Behavioral_Assay->Field_Trials

Caption: Experimental workflow for the identification and evaluation of insect pheromones.

Signaling_Pathway Pheromone Pheromone Molecule OR Odorant Receptor (OR) + Orco Pheromone->OR Binding G_Protein G-Protein OR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signaling pathway in insects.

References

Comparative Analysis of 7-Methyltridecane-5,9-dione Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data for 7-Methyltridecane-5,9-dione and its isomers. While the parent alkane, 7-Methyltridecane, is documented, detailed information regarding the synthesis, spectroscopic properties, and biological activities of the 5,9-dione derivative and its various isomeric forms is not publicly available.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of published data on this specific chemical entity. The absence of information precludes a direct comparative analysis based on experimental results.

Data Presentation

Due to the lack of available quantitative data, a comparative table of physical, spectroscopic, and biological properties for the isomers of this compound cannot be constructed.

Experimental Protocols

Similarly, no established experimental protocols for the synthesis, purification, or biological evaluation of this compound isomers have been found in the public domain.

Visualizations

As there are no described signaling pathways or experimental workflows associated with this compound isomers, the generation of corresponding diagrams is not applicable at this time.

In the interest of providing relevant information to researchers in related fields, the following sections discuss general principles and methodologies that would be applicable to the study of such a molecule, should it be synthesized and characterized in the future.

Hypothetical Experimental Workflow for Isomer Synthesis and Analysis

Should a research endeavor focus on this compound, a potential workflow for the synthesis and analysis of its isomers could be conceptualized as follows. This workflow is a generalized representation and would require specific optimization for the target molecule.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural and Functional Analysis cluster_data Data Interpretation start Starting Materials (e.g., Alkyl Halides, Diketones) reaction Chemical Synthesis (e.g., Grignard Reaction, Oxidation) start->reaction purification Purification of Isomers (e.g., Chromatography) reaction->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy physchem Physicochemical Characterization (m.p., b.p., solubility) purification->physchem bioassay Biological Activity Screening (e.g., Cytotoxicity, Enzyme Inhibition) purification->bioassay comparison Comparative Analysis of Isomers spectroscopy->comparison physchem->comparison bioassay->comparison

Caption: Hypothetical workflow for the synthesis and analysis of this compound isomers.

This generalized diagram illustrates the logical progression from synthesis and purification to detailed analysis and comparison of the resulting isomers. The specific reagents, reaction conditions, and analytical techniques would need to be determined through dedicated research.

It is our hope that this information, despite the current data limitations, provides a useful framework for researchers interested in the future exploration of this compound and its potential applications. Further research is clearly needed to synthesize and characterize these compounds to enable a full comparative analysis.

Comparative Analysis of 7-Methyltridecane-5,9-dione Cross-Reactivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the cross-reactivity and biological activity of 7-Methyltridecane-5,9-dione. Despite extensive searches, no dedicated studies detailing its interactions with specific biological targets, its pharmacological profile, or comparative analyses with other compounds were identified. This absence of information prevents the creation of a detailed comparison guide as initially intended.

While direct experimental data on this compound is unavailable, a broader examination of structurally related long-chain aliphatic ketones and diones offers some general insights into their potential biological roles. Research in this area suggests that such compounds can exhibit a range of activities, including insecticidal and antimicrobial effects. For instance, certain aliphatic ketones have been investigated for their contact toxicity against stored product pests. However, it is crucial to note that these findings are general to the chemical class and cannot be directly extrapolated to predict the specific cross-reactivity profile of this compound.

The biological activity of long-chain molecules is often influenced by factors such as the length of the alkyl chain and the nature and position of functional groups. For example, studies on other long-chain molecules have shown that variations in chain length can significantly impact their antifungal or herbicidal properties. Without specific experimental data for this compound, it is impossible to determine its precise mechanism of action or to which receptors or enzymes it might bind.

Given the current lack of information, any discussion of the cross-reactivity of this compound would be purely speculative. To address the user's request for a comparative guide, further research and dedicated experimental studies are necessary.

Future Directions for Research

To build a comprehensive understanding of the cross-reactivity of this compound, the following experimental approaches would be required:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, or chemical probes to identify the primary biological targets of this compound.

  • In Vitro Binding Assays: Performing binding assays with a panel of known receptors, enzymes, and other proteins to determine binding affinities and specificities. This would provide quantitative data on its potential for cross-reactivity.

  • Cell-Based Functional Assays: Conducting a variety of cell-based assays to evaluate the functional consequences of target binding and to screen for off-target effects.

  • Comparative Studies: Performing head-to-head comparisons of this compound with structurally similar compounds and known bioactive molecules to establish a relative cross-reactivity profile.

Until such studies are conducted and the data is made publicly available, a detailed and objective comparison guide on the cross-reactivity of this compound cannot be responsibly generated. The scientific community awaits further research to elucidate the biological role of this and other related long-chain diones.

A Guide to Investigating the Synergistic Potential of β-Diketones: A Case Study in Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific experimental data on the synergistic effects of 7-Methyltridecane-5,9-dione is not currently available in public research literature, the broader class of β-diketones, to which it belongs, is recognized for a variety of biological activities and potential for synergistic interactions.[1][2][3] β-Diketones are characterized by two carbonyl groups separated by a methylene group and are known for their metal-chelating and radical-scavenging properties.[1] This guide provides a framework for exploring the synergistic potential of novel β-diketones, using a documented example of antioxidant synergy as a case study.

A notable example of synergy within this class is the observed interaction between certain phenolic 1,3-diketones derived from ginger and ascorbate (Vitamin C) in combating lipid peroxidation.[4] This guide will, therefore, focus on antioxidant synergy as a model system for investigation.

Comparative Analysis of Antioxidant Synergy

To investigate the synergistic potential of a novel β-diketone, a comparative analysis against a known synergistic interaction is essential. The following table outlines a proposed comparison between a known synergistic combination (phenolic 1,3-diketone + Ascorbate) and a hypothetical novel β-diketone.

Table 1: Comparative Data on Antioxidant Synergy

Parameter Phenolic 1,3-Diketone (e.g.,[5]-dehydrogingerdione) + Ascorbate Hypothetical: this compound + Compound X Alternative: Curcumin
Assay Type Liposomal Peroxidation AssayData to be determinedIron-chelating and radical-scavenging assays
Endpoint Inhibition of lipid peroxide formation (e.g., IC50)Data to be determinedInhibition of Fe(2+)-mediated peroxidation
Observed Synergy Synergistic increase in antioxidant activity compared to individual compounds.[4]To be investigatedKnown potent antioxidant, often used as a benchmark.[4]
Mechanism of Action Contribution of both the phenolic group and the active methylene group of the 1,3-diketone.[4]To be elucidatedAdditional phenolic hydroxy group enhances iron-chelating and radical-scavenging properties.[4]

Experimental Protocols

To assess the synergistic antioxidant activity of a novel β-diketone, the following experimental protocol, adapted from studies on similar compounds, can be employed.

Protocol: Screening for Synergistic Antioxidant Activity using a Liposomal Peroxidation Assay

1. Objective: To determine if a novel β-diketone exhibits synergistic antioxidant activity when combined with another compound (e.g., a known antioxidant like Ascorbate) in preventing lipid peroxidation in a liposomal model system.

2. Materials:

  • Novel β-diketone (e.g., this compound)
  • Synergist candidate (e.g., L-Ascorbic acid)
  • Phosphatidylcholine (from egg yolk)
  • Peroxidation initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride, AAPH)
  • Phosphate buffered saline (PBS), pH 7.4
  • Thiobarbituric acid (TBA)
  • Trichloroacetic acid (TCA)
  • Butylated hydroxytoluene (BHT)
  • Spectrophotometer

3. Methods:

Visualizing Experimental Workflow and Potential Pathways

To clearly illustrate the experimental design and potential underlying mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis liposome_prep Liposome Preparation incubation Incubate Liposomes with Compounds and Initiator (AAPH) liposome_prep->incubation compound_prep Prepare Test Compounds (Diketone, Synergist, Combo) compound_prep->incubation tbars_reaction TBARS Reaction (TCA, BHT, TBA, Heat) incubation->tbars_reaction measurement Spectrophotometric Measurement (532 nm) tbars_reaction->measurement calculation Calculate % Inhibition, IC50, and Combination Index measurement->calculation

Caption: Experimental workflow for screening synergistic antioxidant activity.

G ros Reactive Oxygen Species (ROS) lipid Lipid Peroxidation ros->lipid initiates diketone β-Diketone diketone->ros scavenges neutralized Neutralized Species diketone->neutralized synergist Synergist (e.g., Ascorbate) synergist->ros scavenges synergist->neutralized

Caption: Simplified pathway of synergistic radical scavenging.

References

Navigating the Synthesis of 7-Methyltridecane-5,9-dione: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is paramount. This guide provides a comparative analysis of two prominent synthetic routes for the formation of 7-Methyltridecane-5,9-dione, a 1,5-diketone. The synthesis of such diketones is a fundamental transformation in organic chemistry, often serving as a crucial step in the generation of more complex molecules. Here, we evaluate the direct organocatalyzed Michael addition and the Stork enamine synthesis, offering insights into their respective advantages and challenges, supported by detailed experimental protocols and comparative data.

At a Glance: Michael Addition vs. Stork Enamine Synthesis

ParameterRoute 1: Organocatalyzed Michael AdditionRoute 2: Stork Enamine Synthesis
Starting Materials 2-Heptanone, 2-Hexenal2-Heptanone, Pyrrolidine, 2-Hexenal
Key Transformation Direct conjugate addition of a ketone enolate to an α,β-unsaturated aldehyde.Formation of an enamine intermediate followed by conjugate addition and hydrolysis.
Catalyst/Reagent Organocatalyst (e.g., L-Proline)Pyrrolidine (for enamine formation)
Estimated Yield Moderate (Potentially 40-60%)Good to High (Estimated 70-85%)
Reaction Conditions Mild, often room temperature.Generally mild, may require heating for enamine formation.
Selectivity Can be challenging with aliphatic substrates, potential for side reactions.Generally high selectivity for 1,4-addition, minimizing side reactions.
Procedural Complexity Simpler one-pot procedure.Multi-step (enamine formation, addition, hydrolysis) but can often be performed in one pot.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the key steps in each process.

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_product Product 2-Heptanone 2-Heptanone Michael Addition Michael Addition 2-Heptanone->Michael Addition 2-Hexenal 2-Hexenal 2-Hexenal->Michael Addition L-Proline This compound This compound Michael Addition->this compound

Caption: Workflow for the Organocatalyzed Michael Addition.

Stork_Enamine_Synthesis cluster_reactants1 Step 1: Enamine Formation cluster_reactants2 Step 2: Michael Addition cluster_product Step 3: Hydrolysis 2-Heptanone 2-Heptanone Enamine Intermediate Enamine Intermediate 2-Heptanone->Enamine Intermediate Pyrrolidine, cat. acid Pyrrolidine Pyrrolidine Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate 2-Hexenal 2-Hexenal 2-Hexenal This compound This compound Iminium Intermediate->this compound H3O+

Caption: Workflow for the Stork Enamine Synthesis.

In-Depth Analysis of Synthetic Routes

Route 1: Organocatalyzed Michael Addition

The direct Michael addition of a ketone to an α,β-unsaturated aldehyde is an atom-economical approach to forming 1,5-dicarbonyl compounds. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for this transformation, often providing high enantioselectivity.

However, the direct addition of simple aliphatic ketones to aliphatic enals can be challenging. Potential side reactions, such as self-condensation of the aldehyde or polymerization, can lower the yield of the desired product. While high yields have been reported for reactions involving aromatic substrates, the reactivity of aliphatic partners may be less favorable.

Route 2: Stork Enamine Synthesis

The Stork enamine synthesis offers a robust and highly selective alternative for the synthesis of 1,5-diketones.[1] This method proceeds through the formation of an enamine from the ketone and a secondary amine, typically pyrrolidine or morpholine. The resulting enamine is a softer nucleophile than the corresponding enolate, which favors the desired 1,4-conjugate addition to the α,β-unsaturated aldehyde, minimizing competing 1,2-addition and other side reactions.[2] The reaction is typically completed by acidic hydrolysis to regenerate the ketone functionality. This multi-step, one-pot procedure often provides higher yields and greater predictability compared to the direct Michael addition, especially with aliphatic substrates.[3]

Experimental Protocols

Route 1: Organocatalyzed Michael Addition of 2-Heptanone to 2-Hexenal

  • Reaction Setup: To a stirred solution of 2-hexenal (1.0 eq) in an appropriate solvent such as methanol or toluene (0.5 M), is added L-proline (0.2 eq).

  • Addition of Ketone: 2-Heptanone (2.0 eq) is then added to the mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Stork Enamine Synthesis of this compound

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of 2-heptanone (1.2 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • Michael Addition: After complete formation of the enamine (typically 2-4 hours), the reaction mixture is cooled to room temperature. 2-Hexenal (1.0 eq) is then added dropwise to the enamine solution. The reaction is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the enamine and enal (typically 12-24 hours).

  • Hydrolysis: Once the addition is complete, the reaction mixture is treated with 1M aqueous HCl and stirred vigorously for 1-2 hours to hydrolyze the resulting iminium salt.

  • Workup: The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion

Both the organocatalyzed Michael addition and the Stork enamine synthesis represent viable pathways for the synthesis of this compound. The choice between these methods will likely depend on the specific requirements of the synthesis. The direct Michael addition offers a more straightforward, one-step procedure, but may suffer from lower yields and side reactions with the chosen aliphatic substrates. Conversely, the Stork enamine synthesis, while involving an initial enamine formation step, generally provides higher selectivity and more reliable yields for this type of transformation. For researchers prioritizing yield and reaction control, the Stork enamine synthesis is likely the more advantageous route. Further optimization of reaction conditions for the direct Michael addition could potentially improve its efficacy, making it a more competitive alternative.

References

Comparative Guide to the Enantioselective Transformation of 7-Methyltridecane-5,9-dione and Related Acyclic β-Diketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methodologies for the enantioselective transformation of acyclic β-diketones, with a focus on approaches applicable to substrates such as 7-Methyltridecane-5,9-dione. The following sections detail two prominent and effective strategies: Asymmetric Transfer Hydrogenation (ATH) for the synthesis of chiral β-hydroxy ketones and Enantioselective Allylation for the formation of tertiary alcohols. This guide is intended to assist researchers in selecting the most suitable method for their specific synthetic challenges by providing a direct comparison of performance based on experimental data, detailed experimental protocols, and mechanistic insights.

Asymmetric Transfer Hydrogenation of Acyclic β-Diketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. In the case of β-diketones, this reaction can be controlled to achieve the selective reduction of one carbonyl group, yielding valuable chiral β-hydroxy ketones. Ruthenium-based catalysts, particularly those of the Noyori-type, have demonstrated exceptional efficiency and enantioselectivity in these transformations.

Comparison of Catalytic Systems for Asymmetric Transfer Hydrogenation

The selection of the catalyst and reaction conditions is critical for achieving high enantioselectivity and regioselectivity in the ATH of unsymmetrical β-diketones. Below is a comparison of representative catalytic systems.

SubstrateCatalyst SystemSolventTemp. (°C)Yield (%)ee (%)Reference
1-Phenyl-1,3-butanedione(S,S)-RuCl[(p-cymene)TsDPEN] / HCOOH:NEt₃Acetonitrile289598 (R)[1]
1-(4-Methoxyphenyl)-1,3-butanedione(S,S)-RuCl[(p-cymene)TsDPEN] / HCOOH:NEt₃Acetonitrile289697 (R)[1]
1-(4-Nitrophenyl)-1,3-butanedione(S,S)-RuCl[(p-cymene)TsDPEN] / HCOOH:NEt₃Acetonitrile289499 (R)[1]
1,3-Diphenyl-1,3-propanedione(S,S)-RuCl[(p-cymene)TsDPEN] / i-PrOH, KOHi-PrOHRT9399 (S)[2]

Note: The regioselectivity in the reduction of unsymmetrical β-diketones is often governed by steric and electronic factors, with the less hindered or more electronically activated carbonyl group being preferentially reduced.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Phenyl-1,3-butanedione

This protocol is a representative example of the Ru-catalyzed asymmetric transfer hydrogenation of an acyclic β-diketone.

Materials:

  • 1-Phenyl-1,3-butanedione

  • (S,S)-RuCl[(p-cymene)TsDPEN] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of 1-phenyl-1,3-butanedione (0.1 mmol) in anhydrous acetonitrile (1 mL) is added a 5:2 mixture of formic acid and triethylamine (0.5 mL).

  • The solution is stirred at 28 °C, and a solution of (S,S)-RuCl[(p-cymene)TsDPEN] (0.002 mmol, 2 mol%) in anhydrous acetonitrile (0.5 mL) is added.

  • The reaction mixture is stirred at 28 °C for the specified time (typically 4-24 hours) and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral β-hydroxy ketone.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle of Noyori-Type Asymmetric Transfer Hydrogenation

The mechanism of the Noyori-type asymmetric transfer hydrogenation involves a concerted outer-sphere hydrogen transfer from the catalyst to the ketone substrate.

ATH_Mechanism Ru_precatalyst [Ru(II)Cl(TsDPEN)(arene)] Precatalyst Ru_amide [Ru(II)(TsDPEN-H)(arene)] Amido Complex Ru_precatalyst->Ru_amide Base - HCl Ru_hydride [Ru(II)H(TsDPEN)(arene)] Hydride Complex Ru_amide->Ru_hydride i-PrOH - Acetone Ru_amide->Ru_hydride TS [Ru-H...O=C...H-N] Transition State Ru_hydride->TS Ketone Product Chiral Alcohol + [Ru(II)(TsDPEN-H)(arene)] TS->Product

Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.

Enantioselective Allylation of Acyclic β-Diketones

The enantioselective allylation of β-diketones provides a direct route to valuable chiral tertiary alcohols. This transformation can be effectively catalyzed by chiral silane-based catalysts, which activate the β-diketone towards nucleophilic attack by an allyl group.

Comparison of Catalytic Systems for Enantioselective Allylation

The choice of the chiral catalyst is paramount for achieving high yields and enantioselectivities in the allylation of β-diketones.

SubstrateCatalyst SystemSolventTemp. (°C)Yield (%)ee (%)Reference
Acetylacetone(S,S)-3 / AllylchlorosilaneCHCl₃237289[3]
1,3-Diphenyl-1,3-propanedione(S,S)-3 / AllylchlorosilaneCHCl₃238592[3]
1-Phenyl-1,3-butanedione(S,S)-3 / AllylchlorosilaneCHCl₃237891[3]
Dibenzoylmethane(S,S)-3 / AllylchlorosilaneCHCl₃239195[3]

Note: For unsymmetrical β-diketones, this method can also exhibit high regioselectivity.

Experimental Protocol: Enantioselective Allylation of Acetylacetone

This protocol details a representative procedure for the enantioselective allylation of a simple acyclic β-diketone.

Materials:

  • Acetylacetone

  • (S,S)-3 (chiral aminosilane catalyst)

  • Allyltrichlorosilane

  • Anhydrous chloroform (CHCl₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of acetylacetone (1.0 equiv) in anhydrous CHCl₃ (to make a 0.1 M solution) is added (S,S)-3 (1.2 equiv).

  • The resulting mixture is stirred at ambient temperature (~23 °C) for 12-27 hours.

  • The mixture is then cooled to -40 °C, and a 1 M solution of TBAF in THF (4.0 equiv) is added.

  • The reaction mixture is maintained at -40 °C for 1 hour.

  • Saturated aqueous NH₄Cl is added, and the mixture is allowed to warm to ambient temperature.

  • The mixture is extracted three times with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanism of Enantioselective Allylation of β-Diketones

The proposed mechanism involves the in situ formation of a chiral silyl enol ether, which then undergoes an intramolecular allylation.

Allylation_Mechanism start β-Diketone (enol) + Chiral Allylsilane intermediate1 Silyl Enol Ether Intermediate start->intermediate1 HCl elimination TS Intramolecular Allylation Transition State intermediate1->TS Intramolecular rearrangement product Chiral Tertiary Alcohol TS->product

Proposed mechanism for enantioselective allylation of β-diketones.

Conclusion

Both Asymmetric Transfer Hydrogenation and Enantioselective Allylation offer robust and highly selective methods for the transformation of acyclic β-diketones. The choice between these methods will depend on the desired chiral product: a β-hydroxy ketone via ATH or a tertiary alcohol via allylation. The provided data and protocols serve as a starting point for the development of synthetic routes toward complex chiral molecules derived from β-dicarbonyl compounds. For a substrate like this compound, the regioselectivity of these reactions would need to be carefully considered and optimized, likely favoring the transformation at the less sterically hindered carbonyl group. Further screening of catalysts and reaction conditions may be necessary to achieve optimal results for specific long-chain, unsymmetrical β-diketones.

References

Bioactivity of 7-Methyltridecane-5,9-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the current scientific literature reveals a notable absence of published data on the bioactivity of 7-Methyltridecane-5,9-dione. Consequently, a direct comparison with alternative compounds based on experimental evidence is not feasible at this time. This guide, therefore, serves as a template to be populated with proprietary or future publicly available data. The methodologies and comparative frameworks provided herein are based on standard practices in drug discovery and development for the evaluation of novel chemical entities.

Hypothetical Comparative Bioactivity Data

Should data for this compound become available, it would be presented in a structured format for clear comparison with other relevant compounds. An example of such a comparative table is provided below, using hypothetical data for illustrative purposes.

Table 1: Comparative In Vitro Bioactivity of this compound and Alternative Compounds

CompoundTarget AssayIC50 (µM)EC50 (µM)Cytotoxicity (CC50 in HEK293 cells, µM)
This compoundData UnavailableData UnavailableData UnavailableData Unavailable
Compound A (Alternative)Kinase X1.2 ± 0.35.8 ± 0.7> 100
Compound B (Alternative)Protease Y0.5 ± 0.12.1 ± 0.475.3 ± 5.2
Compound C (Standard)Kinase X0.1 ± 0.020.8 ± 0.150.1 ± 3.9

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are example methodologies for key experiments that would be cited in a comprehensive bioactivity study.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in cell culture medium. Add the compound dilutions to the respective wells and incubate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (e.g., Kinase X Inhibition)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase X enzyme, its specific substrate, and ATP in a suitable buffer.

  • Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate for a predetermined time at room temperature.

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding ATP. Stop the reaction after a specific incubation period by adding a stop solution.

  • Signal Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are examples of how experimental workflows and signaling pathways could be visualized using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding treatment Add compounds to cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mts_add Add MTS Reagent treatment->mts_add incubation Incubate for 2-4 hours mts_add->incubation readout Measure Absorbance at 490 nm incubation->readout data_analysis Calculate CC50 values readout->data_analysis signaling_pathway receptor Receptor kinase_x Kinase X receptor->kinase_x Activates substrate Substrate kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response compound This compound (Hypothetical Inhibitor) compound->kinase_x Inhibits

Safety Operating Guide

Essential Guide to the Proper Disposal of 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical waste in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : Treat 7-Methyltridecane-5,9-dione as a hazardous chemical waste. Due to its structure (a long-chain hydrocarbon with ketone functional groups), it should be considered a flammable or combustible organic solvent. Never dispose of this chemical down the drain or in regular trash.[1][2][3][4][5][6]

  • Waste Collection :

    • Collect waste this compound in a designated, leak-proof container that is chemically compatible with organic solvents.[2][7][8] Plastic is often a preferred container material for many chemical wastes.[7]

    • Do not mix this waste with incompatible chemicals. It is best to collect it in its own designated waste container.[2][9] For instance, never mix flammable wastes with oxidizers.[9]

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][8] The date the waste was first added to the container should also be recorded.[8]

  • Waste Storage :

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][7] This area should be at or near the point of waste generation.[7]

    • The storage area must be well-ventilated.[10] Flammable wastes are best stored in a fire-rated cabinet.[9]

    • Ensure the waste container is kept closed at all times, except when adding waste.[1][2][3] This prevents the release of volatile organic compounds and reduces the risk of spills.

    • Use secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks from the primary container.[2][9]

  • Arranging for Disposal :

    • Once the waste container is full (typically no more than 90% capacity to allow for expansion), or after a set period (e.g., up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][11]

    • Follow your institution's specific procedures for requesting a waste pickup.[2][3]

  • Empty Container Disposal :

    • A container that has held this compound must be properly decontaminated before being disposed of as regular trash.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best to consult with your EHS office.

    • All labels on the empty container must be defaced or removed before it is discarded.[2][3]

Summary of Chemical Waste Characteristics

Since specific quantitative data for this compound is not available, the following table summarizes the expected characteristics based on its chemical class.

CharacteristicExpected PropertyDisposal Implication
Physical State Likely a liquid or low-melting solid at room temperature.Collect in a compatible liquid waste container.
Solubility Expected to have low water solubility.Do not dispose of down the sanitary sewer.[5][6]
Flammability Likely combustible or flammable, similar to other long-chain hydrocarbons and ketones.Store away from ignition sources in a flammable-safe cabinet.[9]
Toxicity Treat as toxic. Avoid inhalation and skin contact.Handle with appropriate PPE in a ventilated area.
Reactivity Avoid contact with strong oxidizing agents.[9]Do not mix with incompatible waste streams.[2]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated identify Identify Waste: Is it Hazardous? start->identify non_hazardous Non-Hazardous Waste identify->non_hazardous No hazardous Hazardous Waste identify->hazardous Yes sewer_trash Dispose via Sanitary Sewer or Normal Trash per Guidelines non_hazardous->sewer_trash collect Collect in a Labeled, Compatible Container hazardous->collect end End: Proper Disposal sewer_trash->end storage Store in Designated Satellite Accumulation Area (SAA) collect->storage full Container Full or Ready for Disposal? storage->full full->storage No ehs_pickup Arrange for Pickup by EHS or Licensed Contractor full->ehs_pickup Yes ehs_pickup->end

Caption: A flowchart outlining the decision-making process for laboratory chemical waste disposal.

References

Personal protective equipment for handling 7-Methyltridecane-5,9-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 7-Methyltridecane-5,9-dione in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Operational Plan: Safe Handling

1. Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • A comprehensive list of recommended PPE is provided in the table below. It is imperative to inspect all PPE for integrity before each use.

3. Handling Procedures:

  • Avoid direct contact with the skin and eyes.

  • Do not inhale vapors or mists.

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Keep the container tightly closed when not in use.

  • Prevent the chemical from entering drains or waterways.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated disposables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep containers tightly sealed.

3. Final Disposal:

  • Dispose of chemical waste through a licensed hazardous waste disposal company.[3][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Do not pour down the drain or dispose of in regular trash.[3]

Personal Protective Equipment Summary

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[6][7]Protects against splashes and airborne droplets.
Hand Protection Nitrile or neoprene gloves. For extended contact, consider heavier-duty gloves specifically rated for ketones.[6][8][9]Prevents skin contact with the chemical.
Body Protection A standard laboratory coat. Consider a chemically resistant apron if there is a significant risk of splashing.[7]Protects clothing and underlying skin from contamination.
Respiratory Generally not required if work is conducted in a properly functioning chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[7]Prevents inhalation of vapors.
Footwear Closed-toe shoes that cover the entire foot.[7]Protects feet from spills.

Experimental Workflow

prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE exp Experimentation handling->exp waste_collection Waste Collection exp->waste_collection Segregate waste decon Decontamination exp->decon Clean work area disposal Hazardous Waste Disposal waste_collection->disposal Licensed vendor

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.